Butanenitrile, 4-(dichlorophenylsilyl)-
Description
BenchChem offers high-quality Butanenitrile, 4-(dichlorophenylsilyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butanenitrile, 4-(dichlorophenylsilyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[dichloro(phenyl)silyl]butanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NSi/c11-14(12,9-5-4-8-13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDVJVQRHQFKNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](CCCC#N)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061478 | |
| Record name | Butanenitrile, 4-(dichlorophenylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1078-96-2 | |
| Record name | 4-(Dichlorophenylsilyl)butanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1078-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanenitrile, 4-(dichlorophenylsilyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001078962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanenitrile, 4-(dichlorophenylsilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanenitrile, 4-(dichlorophenylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Butanenitrile, 4-(dichlorophenylsilyl)-
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed synthesis pathway for Butanenitrile, 4-(dichlorophenylsilyl)-, a compound of interest for its potential applications in pharmaceutical and materials science. Due to the limited availability of direct synthetic procedures in the current literature, this document provides a comprehensive, theoretically-grounded approach based on established chemical principles, primarily the hydrosilylation of an unsaturated nitrile.
Proposed Synthesis Pathway: Hydrosilylation
The most plausible and efficient method for the synthesis of Butanenitrile, 4-(dichlorophenylsilyl)- is the platinum-catalyzed hydrosilylation of 3-butenenitrile (also known as allyl cyanide) with dichlorophenylsilane. Hydrosilylation is a widely utilized industrial and laboratory-scale reaction that involves the addition of a silicon-hydride bond across an unsaturated bond, such as a carbon-carbon double bond.[1][2][3][4] This reaction is typically catalyzed by transition metal complexes, with platinum-based catalysts like Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst being particularly effective.[1][3][4]
The proposed reaction scheme is as follows:
Dichlorophenylsilane + 3-Butenenitrile → Butanenitrile, 4-(dichlorophenylsilyl)-
This reaction leads to the formation of the desired product through an anti-Markovnikov addition of the silyl group to the terminal carbon of the double bond in 3-butenenitrile.
Visualizing the Synthesis Pathway
The logical flow of the synthesis can be represented as follows:
Caption: Proposed synthesis pathway for Butanenitrile, 4-(dichlorophenylsilyl)-.
Detailed Experimental Protocol
The following is a detailed, hypothetical experimental protocol for the synthesis of Butanenitrile, 4-(dichlorophenylsilyl)- via platinum-catalyzed hydrosilylation.
Materials:
-
Dichlorophenylsilane (≥98%)
-
3-Butenenitrile (≥98%)
-
Speier's catalyst (H₂PtCl₆ solution in isopropanol, 2% Pt) or Karstedt's catalyst
-
Anhydrous toluene (or other suitable inert solvent)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Schlenk line or other inert atmosphere setup
-
Distillation apparatus
Procedure:
-
Inert Atmosphere Setup: The reaction apparatus, consisting of a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, is assembled and dried thoroughly. The system is then placed under an inert atmosphere of argon or nitrogen.
-
Charging the Flask: The flask is charged with dichlorophenylsilane and anhydrous toluene. The solution is stirred to ensure homogeneity.
-
Catalyst Addition: A catalytic amount of Speier's catalyst solution is added to the stirred solution via syringe.
-
Addition of 3-Butenenitrile: 3-Butenenitrile is added dropwise to the reaction mixture from the dropping funnel over a period of 30-60 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours (typically 2-4 hours) to ensure complete conversion. The progress of the reaction can be monitored by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent and any unreacted starting materials are removed under reduced pressure. The crude product is then purified by vacuum distillation to yield Butanenitrile, 4-(dichlorophenylsilyl)- as a clear, colorless liquid.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the proposed synthesis. The values are representative and may vary based on experimental conditions and scale.
| Parameter | Value | Notes |
| Reactants | ||
| Dichlorophenylsilane | 1.0 molar equivalent | |
| 3-Butenenitrile | 1.0-1.1 molar equivalents | A slight excess may be used to ensure complete reaction of the silane. |
| Catalyst | ||
| Speier's Catalyst | 10-50 ppm of Platinum | Relative to the mass of dichlorophenylsilane. |
| Reaction Conditions | ||
| Solvent | Anhydrous Toluene | |
| Temperature | Reflux (approx. 110 °C for toluene) | |
| Reaction Time | 2-4 hours | Monitored by GC or NMR. |
| Product | ||
| Theoretical Yield | Calculated based on limiting reagent | |
| Expected Purity (post-distillation) | >95% |
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental workflow.
Caption: Experimental workflow for the synthesis of Butanenitrile, 4-(dichlorophenylsilyl)-.
References
- 1. mdpi.com [mdpi.com]
- 2. Platinum(II) Phenylpyridyl Schiff Base Complexes as Latent, Photoactivated, Alkene Hydrosilylation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platinum in Hydrosilylation - PLATINUM 182 co. [platinum182co.weebly.com]
"Butanenitrile, 4-(dichlorophenylsilyl)-" chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical properties of Butanenitrile, 4-(dichlorophenylsilyl)-, a bifunctional organosilicon compound. Due to the limited availability of experimental data for this specific molecule, this guide combines established information with predicted properties and proposed experimental protocols based on the chemistry of analogous compounds. This document is intended to serve as a valuable resource for researchers in organic synthesis, materials science, and medicinal chemistry who may be interested in the synthesis, characterization, and potential applications of silyl-functionalized nitriles.
Chemical Identity and Physical Properties
Butanenitrile, 4-(dichlorophenylsilyl)- is characterized by a butane backbone with a terminal nitrile group and a dichlorophenylsilyl substituent at the 4-position. The presence of the reactive dichlorosilyl group makes it a versatile intermediate for further chemical transformations.
Table 1: General Information and Physical Properties
| Property | Value | Source/Method |
| Systematic Name | Butanenitrile, 4-(dichlorophenylsilyl)- | US EPA[1] |
| IUPAC Name | 4-(Dichlorophenylsilyl)butanenitrile | US EPA[1] |
| CAS Number | 1078-96-2 | US EPA[1] |
| Molecular Formula | C10H11Cl2NSi | US EPA[1] |
| Molecular Weight | 244.19 g/mol | US EPA[1] |
| Predicted Boiling Point | ~335.0 ± 32.0 °C | Prediction based on similar structures[2] |
| Predicted Density | ~1.240 ± 0.06 g/cm³ | Prediction based on similar structures[2] |
| Physical State | Predicted to be a liquid at room temperature | Based on analogous compounds |
Note: Predicted values are computationally derived and should be confirmed by experimental data.
Proposed Synthesis: Hydrosilylation of Allyl Cyanide
A plausible and efficient method for the synthesis of Butanenitrile, 4-(dichlorophenylsilyl)- is the hydrosilylation of allyl cyanide with dichlorophenylsilane. This reaction typically involves the addition of the Si-H bond across the double bond of the alkene, catalyzed by a transition metal complex, most commonly a platinum-based catalyst like Karstedt's or Speier's catalyst.
Experimental Protocol
Materials:
-
Allyl cyanide (3-butenenitrile)
-
Dichlorophenylsilane
-
Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex in xylene)
-
Anhydrous toluene (or other suitable inert solvent)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with an inert gas inlet, a dropping funnel, and a thermometer is assembled. The system is purged with inert gas.
-
Charging the Reactor: The flask is charged with allyl cyanide and anhydrous toluene.
-
Catalyst Addition: A catalytic amount of Karstedt's catalyst is added to the reaction mixture.
-
Addition of Silane: Dichlorophenylsilane is added dropwise to the stirred reaction mixture via the dropping funnel. An exothermic reaction may be observed, and the addition rate should be controlled to maintain the desired reaction temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by Gas Chromatography (GC) or ¹H NMR spectroscopy by observing the disappearance of the vinyl protons of allyl cyanide and the appearance of the product signals.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent and any unreacted starting materials can be removed under reduced pressure. The crude product is then purified by vacuum distillation to yield Butanenitrile, 4-(dichlorophenylsilyl)-.
Diagram 1: Proposed Experimental Workflow for the Synthesis of Butanenitrile, 4-(dichlorophenylsilyl)-
Caption: Proposed workflow for the synthesis of Butanenitrile, 4-(dichlorophenylsilyl)-.
Predicted Spectroscopic Data
In the absence of experimental spectra, computational prediction tools can provide valuable insights for the characterization of Butanenitrile, 4-(dichlorophenylsilyl)-.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum would likely exhibit the following signals:
-
A multiplet in the aromatic region (δ 7.2-7.8 ppm) corresponding to the phenyl protons.
-
A triplet corresponding to the methylene protons adjacent to the nitrile group (α-protons).
-
A multiplet for the methylene protons at the β-position to the nitrile group.
-
A multiplet for the methylene protons attached to the silicon atom.
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum would show distinct signals for the different carbon environments:
-
Signals for the aromatic carbons of the phenyl group.
-
A signal for the nitrile carbon.
-
Signals for the three methylene carbons of the butane chain.
Mass Spectrometry Fragmentation
The mass spectrum of Butanenitrile, 4-(dichlorophenylsilyl)- is expected to show a molecular ion peak. Common fragmentation patterns for silyl compounds include cleavage of the Si-C and Si-Cl bonds. Fragmentation of the nitrile-containing alkyl chain may also occur. The presence of two chlorine atoms would result in characteristic isotopic patterns for chlorine-containing fragments.
Table 2: Predicted NMR Chemical Shifts (¹H and ¹³C)
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Phenyl-H | 7.2 - 7.8 | 128 - 135 |
| -CH₂-CN | ~2.4 | ~119 (CN), ~18 (-CH₂-) |
| -CH₂-CH₂-CN | ~1.8 | ~20 |
| Si-CH₂- | ~1.2 | ~15 |
Note: These are estimated values and may vary depending on the solvent and prediction software used. Experimental verification is necessary.
Chemical Reactivity
The chemical reactivity of Butanenitrile, 4-(dichlorophenylsilyl)- is dominated by its two functional groups: the dichlorosilyl group and the nitrile group.
Reactivity of the Dichlorosilyl Group
The Si-Cl bonds are highly susceptible to nucleophilic attack, particularly by water. Hydrolysis of the dichlorosilyl group leads to the formation of silanols, which can then condense to form siloxanes. This reactivity makes the compound a potential precursor for silicone-based materials. The chlorine atoms can also be displaced by other nucleophiles, such as alcohols (to form alkoxysilanes) or Grignard reagents (to form new Si-C bonds).
Diagram 2: Reactivity of the Dichlorosilyl Group
Caption: Key reactions of the dichlorosilyl functional group.
Reactivity of the Nitrile Group
The nitrile group can undergo a variety of transformations, making it a valuable synthetic handle.
-
Reduction: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
-
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid, proceeding through an amide intermediate.
-
Grignard Reaction: Addition of a Grignard reagent to the nitrile followed by hydrolysis yields a ketone.
Relevance to Drug Development
While the nitrile group is a common pharmacophore found in many approved drugs, the high reactivity of the dichlorosilyl group, particularly its propensity for hydrolysis, makes "Butanenitrile, 4-(dichlorophenylsilyl)-" an unlikely candidate for a stable drug molecule in its current form. However, its utility may lie as a synthetic intermediate. The silyl group could be used to introduce silicon into a molecule, which can sometimes improve pharmacokinetic properties, or it could be used as a reactive handle for further derivatization before being transformed into a more stable group. The nitrile functionality can serve as a precursor to amines, carboxylic acids, or ketones, which are all important functional groups in medicinal chemistry.
Safety and Handling
Dichlorosilanes are corrosive and react with moisture to release hydrogen chloride (HCl) gas, which is also corrosive and toxic. Therefore, "Butanenitrile, 4-(dichlorophenylsilyl)-" should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood. It should be stored under an inert atmosphere to prevent decomposition. Organosilicon compounds can have varying toxicological profiles, and this compound should be treated as potentially hazardous until more data is available.
Conclusion
Butanenitrile, 4-(dichlorophenylsilyl)- is a molecule with significant potential as a chemical intermediate due to its dual functionality. While experimental data on its properties are scarce, this guide provides a foundational understanding based on established chemical principles and predictive methods. The proposed synthesis via hydrosilylation offers a direct route to this compound, and the predictable reactivity of its functional groups opens avenues for its use in the synthesis of more complex molecules for materials science and potentially as precursors in drug discovery programs. Further experimental investigation is warranted to fully characterize this compound and explore its synthetic utility.
References
An In-depth Technical Guide on the Spectroscopic Data of Butanenitrile, 4-(dichlorophenylsilyl)-
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a detailed overview of the expected spectroscopic data for the compound Butanenitrile, 4-(dichlorophenylsilyl)-, a unique organosilicon compound. Due to the limited availability of direct experimental data for this specific molecule in public databases, this guide presents a predictive analysis based on the well-characterized spectroscopic features of its core structural components: the butanenitrile group and the dichlorophenylsilyl group. This document is intended to serve as a valuable resource for researchers in the fields of organic synthesis, analytical chemistry, and drug development by offering insights into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for Butanenitrile, 4-(dichlorophenylsilyl)-. These predictions are derived from the analysis of its constituent functional groups and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (Solvent: CDCl₃)
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| H-4' (ortho-Ph) | 7.8 - 8.0 | Doublet of doublets | 2H |
| H-3', H-5' (meta-Ph) | 7.4 - 7.6 | Multiplet | 2H |
| H-2', H-6' (para-Ph) | 7.4 - 7.6 | Multiplet | 1H |
| H-2 | 2.4 - 2.6 | Triplet | 2H |
| H-3 | 1.8 - 2.0 | Multiplet | 2H |
| H-4 | 1.2 - 1.4 | Multiplet | 2H |
Predicted ¹³C NMR Data (Solvent: CDCl₃)
| Carbon | Chemical Shift (ppm) |
| C-1' (ipso-Ph) | 130 - 135 |
| C-2', C-6' (ortho-Ph) | 134 - 136 |
| C-3', C-5' (meta-Ph) | 128 - 130 |
| C-4' (para-Ph) | 131 - 133 |
| C-1 (CN) | 118 - 122 |
| C-2 | 18 - 22 |
| C-3 | 20 - 25 |
| C-4 | 10 - 15 |
Infrared (IR) Spectroscopy
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3070 - 3050 | C-H (Aromatic) | Stretching |
| 2960 - 2850 | C-H (Aliphatic) | Stretching |
| 2250 - 2240 | C≡N (Nitrile) | Stretching |
| 1430 - 1420 | Si-Ph | Stretching |
| 1120 - 1100 | Si-C | Stretching |
| 820 - 780 | Si-Cl | Stretching |
| 740 - 700 | C-H (Aromatic) | Out-of-plane bending |
Mass Spectrometry (MS)
Predicted Mass Spectrometry Fragmentation
| m/z | Fragment Ion |
| 243 | [M]+ (assuming ³⁵Cl) |
| 245 | [M+2]+ (isotope peak for one ³⁷Cl) |
| 247 | [M+4]+ (isotope peak for two ³⁷Cl) |
| 208 | [M - Cl]+ |
| 177 | [PhSiCl₂]+ |
| 125 | [PhSiCl]+ |
| 68 | [C₄H₆N]+ |
Experimental Protocols
The following are generalized protocols for acquiring NMR, IR, and MS data for a liquid sample like Butanenitrile, 4-(dichlorophenylsilyl)-.
NMR Spectroscopy
-
Sample Preparation :
-
Accurately weigh 5-20 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.[1]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[1][2]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[1]
-
Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.[2]
-
The liquid level in the NMR tube should be between 4.0 and 5.0 cm.[1]
-
-
Data Acquisition :
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and improve resolution.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay).
-
Acquire the spectrum.
-
-
Data Processing :
-
Apply Fourier transformation to the raw data.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the signals in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid) :
-
Data Acquisition :
-
Place the sandwiched salt plates into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty beam path.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum.[4]
-
-
Data Processing :
-
The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber.
-
Identify and label the significant absorption bands.
-
Mass Spectrometry (MS)
-
Sample Introduction :
-
For a volatile liquid, direct injection or infusion via a syringe pump into the ion source is a common method.
-
Alternatively, Gas Chromatography-Mass Spectrometry (GC-MS) can be used for separation and analysis. The sample is injected into the GC, vaporized, and carried through a column by an inert gas before entering the mass spectrometer.
-
-
Ionization :
-
Electron Ionization (EI) is a common technique for generating ions from volatile organic compounds. The sample molecules are bombarded with a high-energy electron beam.
-
-
Mass Analysis :
-
The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection and Data Processing :
-
The detector records the abundance of ions at each m/z value.
-
The data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.
-
Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.
-
Visualizations
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis.
References
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 4. ursinus.edu [ursinus.edu]
Technical Overview: Butanenitrile, 4-(dichlorophenylsilyl)-
CAS Number: 1078-96-2
This technical guide serves to provide an overview of the currently available information for "Butanenitrile, 4-(dichlorophenylsilyl)-" targeted towards researchers, scientists, and drug development professionals.
Chemical Identification and Properties
A thorough search of scientific and regulatory databases confirms the Chemical Abstracts Service (CAS) number for "Butanenitrile, 4-(dichlorophenylsilyl)-" to be 1078-96-2 .[1][2][3] This identifier is crucial for accurate tracking and sourcing of the compound.
Basic chemical property data is summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁Cl₂NSi | U.S. EPA |
| Synonyms | 3-Cyanopropylphenyldichlorosilane | Multiple Suppliers |
Synthesis and Experimental Protocols
Despite a comprehensive search for detailed experimental protocols, specific synthesis procedures for "Butanenitrile, 4-(dichlorophenylsilyl)-" are not publicly documented in scientific literature or technical guides. The compound is listed in various chemical supplier catalogs, suggesting its availability for research purposes, but the proprietary synthesis methods are not disclosed.
No peer-reviewed articles detailing its use in specific experimental workflows, including reaction kinetics, spectroscopic data, or applications in medicinal chemistry, were identified.
Applications in Drug Development and Signaling Pathways
Currently, there is no available information in published research to suggest the use of "Butanenitrile, 4-(dichlorophenylsilyl)-" in drug development or its interaction with any biological signaling pathways. Its primary utility appears to be as a chemical intermediate or building block, though specific applications are not well-documented.
Logical Relationship Diagram
Due to the limited information, a detailed experimental workflow or signaling pathway cannot be constructed. However, a conceptual diagram illustrating the logical flow of information gathering for a chemical entity like "Butanenitrile, 4-(dichlorophenylsilyl)-" is presented below.
Caption: Logical workflow for chemical compound characterization.
Note: The colored nodes in the diagram represent the type of information sought. Blue nodes indicate foundational identification, green for basic properties, red for synthetic details, and yellow for application-specific data. The lack of detailed information for "Butanenitrile, 4-(dichlorophenylsilyl)-" prevents the full population of this workflow.
References
An In-depth Technical Guide to the Physical Properties of Butanenitrile, 4-(dichlorophenylsilyl)-
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of Butanenitrile, 4-(dichlorophenylsilyl)-, with a primary focus on its melting and boiling points. Due to the limited availability of direct experimental data for this specific compound, this document outlines the standardized experimental protocols for determining these critical physical constants. This guide also presents predicted data for structurally analogous compounds to offer a comparative context for researchers.
Predicted Physical Properties
| Property | Value | Source |
| Boiling Point | 335.0 ± 32.0 °C | Predicted[1] |
| Melting Point | Not Available | - |
Note: This predicted boiling point serves as an estimation for a similar, though not identical, chemical structure. Experimental determination is crucial for obtaining accurate values for Butanenitrile, 4-(dichlorophenylsilyl)-.
Experimental Protocols for Physical Property Determination
Accurate determination of melting and boiling points is fundamental for the characterization and purity assessment of chemical compounds. The following are detailed methodologies for these measurements, broadly applicable to nitriles and other organic solids and liquids.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For pure crystalline compounds, this transition occurs over a narrow range. The presence of impurities typically depresses and broadens the melting point range. The capillary method is the most common technique for determining the melting point of a solid organic compound.[2][3]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp, DigiMelt) or Thiele tube setup
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Mortar and pestle
-
Heating medium (silicone oil for Thiele tube)
Procedure:
-
Sample Preparation: A small amount of the dry, crystalline Butanenitrile, 4-(dichlorophenylsilyl)- is finely ground using a mortar and pestle. The open end of a capillary tube is then pressed into the powdered sample.[4] The tube is inverted and tapped gently on a hard surface to pack the sample into the sealed end, to a height of 2-3 mm.[4]
-
Apparatus Setup (Mel-Temp): The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.[2][5]
-
Observation: The sample is observed through the magnifying eyepiece. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[2]
Logical Workflow for Melting Point Determination
References
- 1. 1260761-22-5 CAS MSDS (4-(2,4-dichlorophenyl)butanenitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
Technical Guide: Solubility Profile of Butanenitrile, 4-(dichlorophenylsilyl)-
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butanenitrile, 4-(dichlorophenylsilyl)- is an organosilicon compound containing a dichlorophenylsilyl group and a nitrile functional group. Understanding its solubility in various organic solvents is crucial for its application in synthesis, purification, formulation, and various analytical procedures. This guide aims to provide a predictive assessment of its solubility and a standardized methodology for its empirical determination.
The structure of Butanenitrile, 4-(dichlorophenylsilyl)- suggests a molecule with mixed polarity. The dichlorophenylsilyl moiety contributes to its nonpolar character, while the nitrile group introduces a degree of polarity. This duality will influence its interaction with different types of organic solvents.
Predicted Solubility of Butanenitrile, 4-(dichlorophenylsilyl)-
The following table summarizes the predicted solubility of Butanenitrile, 4-(dichlorophenylsilyl)- in a range of common organic solvents. This prediction is based on the general solubility of organosilicon compounds and butyronitrile. Organosilicon compounds are typically soluble in many organic solvents, and butyronitrile is miscible with most polar organic solvents.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Nonpolar Solvents | Hexane, Toluene | High | The phenyl and butyl groups contribute to significant nonpolar character, favoring dissolution in nonpolar solvents. |
| Polar Aprotic Solvents | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF) | High to Moderate | The nitrile group can engage in dipole-dipole interactions with these solvents. The bulky dichlorophenylsilyl group might slightly hinder solubility compared to smaller nitriles. |
| Polar Protic Solvents | Ethanol, Methanol | Moderate to Low | The nitrile group can act as a hydrogen bond acceptor. However, the overall nonpolar character of the molecule may limit miscibility with highly polar and hydrogen-bonding-rich solvents. |
| Chlorinated Solvents | Dichloromethane, Chloroform | High | The presence of chlorine atoms in both the solute and the solvent suggests favorable interactions, leading to high solubility. |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The following is a detailed methodology for the experimental determination of the solubility of Butanenitrile, 4-(dichlorophenylsilyl)-, adapted from the widely recognized shake-flask method.[1][2][3][4]
3.1 Principle
An excess amount of the solid compound is equilibrated with a specific volume of the chosen solvent at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined analytically.
3.2 Materials and Equipment
-
Butanenitrile, 4-(dichlorophenylsilyl)- (high purity)
-
Selected organic solvents (analytical grade)
-
Volumetric flasks
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (chemically compatible with the solvent)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector
3.3 Procedure
-
Preparation of the Test Mixture:
-
Accurately weigh an amount of Butanenitrile, 4-(dichlorophenylsilyl)- that is in clear excess of its estimated solubility and add it to a series of volumetric flasks.
-
Add a known volume of the selected organic solvent to each flask.
-
-
Equilibration:
-
Seal the flasks to prevent solvent evaporation.
-
Place the flasks in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. A preliminary study can determine the minimum time required to achieve equilibrium.
-
-
Phase Separation:
-
After equilibration, allow the flasks to stand undisturbed at the same constant temperature to allow the excess solid to settle.
-
To ensure complete removal of undissolved solid, centrifuge an aliquot of the supernatant at a controlled temperature.
-
Carefully withdraw a sample of the clear supernatant using a syringe and filter it through a chemically compatible syringe filter.
-
-
Analysis:
-
Prepare a series of standard solutions of Butanenitrile, 4-(dichlorophenylsilyl)- of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method (e.g., HPLC or GC).
-
Construct a calibration curve from the analysis of the standard solutions.
-
Determine the concentration of Butanenitrile, 4-(dichlorophenylsilyl)- in the saturated solution by comparing its analytical response to the calibration curve.
-
3.4 Data Reporting
The solubility should be reported in units of mass per volume (e.g., g/L or mg/mL) or moles per volume (e.g., mol/L) at the specified temperature.
Visualization of the Experimental Workflow
References
Unlocking the Potential of Butanenitrile, 4-(dichlorophenylsilyl)-: A Technical Guide for Researchers
A Prospective Analysis of a Novel Organosilicon Nitrile Compound for Drug Discovery and Beyond
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide explores the potential research applications of the novel compound, Butanenitrile, 4-(dichlorophenylsilyl)-. While specific experimental data for this molecule is not yet publicly available, its unique structure, combining a reactive dichlorophenylsilyl group with a versatile butanenitrile moiety, suggests significant potential in various scientific domains, particularly in medicinal chemistry and materials science. This document provides a comprehensive overview of the foundational concepts, potential applications, and prospective experimental approaches based on the well-established properties of organosilicon and nitrile-containing compounds.
Introduction: The Promise of a Hybrid Chemistry
Butanenitrile, 4-(dichlorophenylsilyl)- (CAS Number: 1078-96-2, Molecular Formula: C10H11Cl2NSi, Molecular Weight: 244.19 g/mol ) is an organosilicon compound that merges two functional groups of high interest in modern chemical research.[1] The incorporation of silicon into organic molecules can lead to unique chemical and physical properties compared to their carbon analogues.[2][3] These properties, such as altered bond lengths, increased lipophilicity, and unique metabolic profiles, have made organosilicon compounds attractive candidates for drug discovery.[2][4]
Simultaneously, the nitrile functional group is a key component in numerous pharmaceuticals, contributing to enhanced binding affinity to biological targets, improved pharmacokinetic profiles, and in some cases, acting as a covalent inhibitor.[5][6][7] The strategic combination of these two moieties in Butanenitrile, 4-(dichlorophenylsilyl)- suggests a rich field of potential applications waiting to be explored.
Physicochemical Properties and Their Implications
While specific experimental data for Butanenitrile, 4-(dichlorophenylsilyl)- is not available, we can infer its potential properties and their implications for research applications based on the known characteristics of related compounds.
Table 1: Inferred Physicochemical Properties and Potential Research Implications
| Property | Inferred Characteristic | Potential Research Implication |
| Lipophilicity | Likely increased compared to its carbon analogue.[2] | Enhanced cell membrane permeability, potentially leading to better bioavailability of drug candidates. |
| Reactivity | The dichlorosilyl group is susceptible to hydrolysis and can react with nucleophiles. | Potential for use as a covalent inhibitor in drug design or as a reactive handle for surface modification. |
| Metabolic Stability | The silicon-carbon bond can be more stable to metabolic degradation than carbon-carbon bonds in certain contexts. The nitrile group is generally metabolically stable.[7] | Potential for developing drug candidates with longer half-lives. |
| Hydrogen Bonding | The nitrile nitrogen can act as a hydrogen bond acceptor.[8] | Potential for specific interactions with biological targets such as enzymes and receptors. |
| Bioisosterism | The silyl group can act as a bioisostere for a quaternary carbon, while the nitrile can be a bioisostere for a carbonyl group.[2][8] | A valuable scaffold for modifying existing drug molecules to improve their properties. |
Potential Research Applications
The unique combination of a dichlorophenylsilyl group and a butanenitrile chain opens up several exciting avenues for research.
Drug Discovery and Medicinal Chemistry
The primary potential application of Butanenitrile, 4-(dichlorophenylsilyl)- lies in the field of drug discovery.
-
Covalent Inhibitors: The reactive dichlorosilyl moiety could be exploited to design covalent inhibitors that form a stable bond with a target protein. This approach has been successful in developing highly potent and selective drugs.
-
Enzyme Inhibition: The nitrile group is present in many enzyme inhibitors and can interact with active site residues.[5][6] The overall structure of the molecule could be tailored to fit the active site of specific enzymes implicated in disease.
-
Bioisosteric Replacement: The compound could serve as a scaffold for the development of new drugs by replacing carbon-based fragments in known bioactive molecules with the silyl moiety to improve their ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4]
Materials Science and Surface Chemistry
The reactivity of the dichlorosilyl group also makes this compound a candidate for applications in materials science.
-
Surface Modification: The molecule could be used to modify the surface of silica-based materials (e.g., glass, silicon wafers) to introduce a nitrile functionality. This could be useful for creating surfaces with specific chemical properties or for immobilizing other molecules.
-
Polymer Synthesis: The dichlorosilyl group can potentially be used in polymerization reactions to create novel organosilicon polymers with unique thermal and mechanical properties.
Prospective Experimental Protocols
For researchers interested in exploring the potential of Butanenitrile, 4-(dichlorophenylsilyl)-, the following experimental workflows are proposed.
Synthesis and Characterization
The first step would be the synthesis and thorough characterization of the compound. A potential synthetic route could involve the hydrosilylation of allyl cyanide with dichlorophenylsilane.
Experimental Workflow: Synthesis and Characterization
References
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organosilicon molecules with medicinal applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]
- 5. Nitrile - Wikipedia [en.wikipedia.org]
- 6. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
"Butanenitrile, 4-(dichlorophenylsilyl)-" literature review and background
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data and literature for "Butanenitrile, 4-(dichlorophenylsilyl)-" (CAS Number: 1078-96-2) are scarce. This guide is a comprehensive review based on the established chemistry of its constituent functional groups—the butanenitrile core and the dichlorophenylsilyl moiety—and provides inferred properties and plausible experimental protocols based on analogous compounds.
Introduction
Butanenitrile, 4-(dichlorophenylsilyl)- is an organosilicon compound featuring a terminal nitrile group and a reactive dichlorophenylsilyl group. The unique combination of these functionalities suggests its potential as a versatile intermediate in organic synthesis and materials science. The nitrile group can be transformed into various other functional groups, while the dichlorosilyl moiety allows for the introduction of the phenylsilyl scaffold into other molecules, making it a potentially valuable building block in drug discovery and development.[1][2][3][4][5] Organosilicon compounds, in general, are explored for their potential to enhance the pharmacological properties of drug candidates.[1][5]
Physicochemical Properties
Table 1: Estimated Physicochemical Properties of Butanenitrile, 4-(dichlorophenylsilyl)-
| Property | Value | Source/Basis |
| Molecular Formula | C10H11Cl2NSi | [6] |
| Molecular Weight | 244.19 g/mol | [6] |
| IUPAC Name | 4-(Dichlorophenylsilyl)butanenitrile | [6] |
| CAS Number | 1078-96-2 | [6] |
| Boiling Point | Estimated >200 °C | Based on related dichlorosilanes and butyronitrile derivatives.[7][8] |
| Density | Estimated >1.0 g/mL | Based on the presence of silicon and chlorine. |
| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, diethyl ether). Reacts with protic solvents (e.g., water, alcohols). | General solubility of organochlorosilanes and nitriles.[7] |
Synthesis
A plausible and efficient method for the synthesis of Butanenitrile, 4-(dichlorophenylsilyl)- is the hydrosilylation of an unsaturated nitrile, such as 3-butenenitrile, with dichlorophenylsilane. This reaction typically utilizes a transition metal catalyst, most commonly a platinum-based catalyst like Speier's or Karstedt's catalyst.[9]
Proposed Synthetic Pathway:
Caption: Proposed synthesis of Butanenitrile, 4-(dichlorophenylsilyl)-.
Experimental Protocol: Hydrosilylation of 3-Butenenitrile
Disclaimer: This is a generalized protocol based on similar hydrosilylation reactions and should be optimized for safety and efficiency.
Materials:
-
3-Butenenitrile
-
Dichlorophenylsilane
-
Speier's catalyst (H2PtCl6 in isopropanol) or Karstedt's catalyst
-
Anhydrous toluene (or other suitable aprotic solvent)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
All glassware should be thoroughly dried and the reaction conducted under an inert atmosphere.
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 3-butenenitrile and anhydrous toluene.
-
Add the platinum catalyst (typically in the ppm range relative to the silane).
-
Heat the mixture to a gentle reflux.
-
Add dichlorophenylsilane dropwise from the dropping funnel to the refluxing mixture. An exothermic reaction may be observed.
-
After the addition is complete, continue to reflux the mixture for several hours until the reaction is complete (monitor by GC or TLC).
-
Cool the reaction mixture to room temperature.
-
The product can be purified by fractional distillation under reduced pressure to remove the solvent and any unreacted starting materials.
Reactivity and Potential Applications
The reactivity of Butanenitrile, 4-(dichlorophenylsilyl)- is dictated by its two primary functional groups: the nitrile and the dichlorosilyl group.
Table 2: Summary of Potential Reactions
| Functional Group | Reagent/Condition | Product | Reaction Type | Reference |
| Nitrile (-CN) | LiAlH4 | 5-Amino-1-phenyl-1-silapentane derivative | Reduction | [10][11] |
| H3O+, heat | 4-(Dichlorophenylsilyl)butanoic acid | Hydrolysis | [12][13] | |
| Grignard Reagent (RMgX) followed by H3O+ | Ketone derivative | Nucleophilic Addition | [10][11] | |
| Dichlorosilyl (-SiCl2Ph) | Water/Moisture | Phenylsiloxane oligomers/polymers | Hydrolysis | |
| Alcohols (ROH) | Dialkoxyphenylsilyl derivative | Alcoholysis | ||
| Grignard Reagent (R'MgX) | Dialkylphenylsilyl or diarylphenylsilyl derivative | Nucleophilic Substitution |
General Reactivity Workflow:
Caption: Potential reaction pathways for Butanenitrile, 4-(dichlorophenylsilyl)-.
Potential Applications:
-
Intermediate in Drug Discovery: The nitrile group can serve as a precursor to amines, carboxylic acids, or ketones, which are common functional groups in pharmaceuticals.[10][11][12][13][14][15][16] The phenylsilyl moiety can be used to introduce silicon into a drug candidate, potentially improving its metabolic stability and pharmacokinetic profile.[1][4][5]
-
Monomer for Polysiloxanes: The dichlorosilyl group can undergo hydrolysis and polycondensation to form polysiloxanes. The pendant butanenitrile group would introduce functionality into the polymer backbone, which could be further modified.
-
Surface Modification Agent: The reactive Si-Cl bonds can react with hydroxyl groups on surfaces like silica or glass, allowing for the covalent attachment of the butanenitrile functionality.
Safety and Handling
-
Dichlorophenylsilanes are corrosive and react with moisture to produce hydrogen chloride (HCl) gas. Therefore, Butanenitrile, 4-(dichlorophenylsilyl)- should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
-
The compound is likely to be combustible.
-
The nitrile group can be toxic.[4]
This guide provides a foundational understanding of Butanenitrile, 4-(dichlorophenylsilyl)-, based on established chemical principles. Further experimental investigation is necessary to fully characterize its properties and explore its potential applications.
References
- 1. Organosilicon molecules with medicinal applications. | Semantic Scholar [semanticscholar.org]
- 2. Uses Of Organosilanes In Medicine: Enhancing Therapeutic Effects - KBR [hskbrchemical.com]
- 3. zmsilane.com [zmsilane.com]
- 4. researchgate.net [researchgate.net]
- 5. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Butyronitrile = 99 109-74-0 [sigmaaldrich.com]
- 8. 109-74-0 CAS MSDS (BUTYRONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 12. youtube.com [youtube.com]
- 13. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. The Renaissance of Organo Nitriles in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
Methodological & Application
Application Note and Protocol: Synthesis and Purification of Butanenitrile, 4-(dichlorophenylsilyl)-
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis and purification of Butanenitrile, 4-(dichlorophenylsilyl)-, a bifunctional molecule with potential applications in organic synthesis and materials science. The synthetic approach is based on the platinum-catalyzed hydrosilylation of allyl cyanide with dichlorophenylsilane. This application note includes a step-by-step experimental procedure, purification methods, and expected analytical data.
Introduction
Butanenitrile, 4-(dichlorophenylsilyl)- (CAS No. 1078-96-2) is an organosilane compound featuring both a reactive dichlorosilyl group and a nitrile functionality.[1] This unique combination allows for a variety of subsequent chemical transformations, making it a potentially valuable building block in the synthesis of more complex molecules and polymers. The dichlorosilyl moiety can be readily hydrolyzed or reacted with nucleophiles, while the nitrile group can be converted to amines, carboxylic acids, or other nitrogen-containing functional groups. The synthesis of this compound can be effectively achieved through the hydrosilylation of a carbon-carbon double bond, a well-established method for the formation of silicon-carbon bonds.
Synthesis and Purification Workflow
Caption: Experimental workflow for the synthesis and purification of Butanenitrile, 4-(dichlorophenylsilyl)-.
Experimental Protocols
Disclaimer: The following protocols are representative examples based on general procedures for hydrosilylation reactions of allyl cyanide and purification of organosilanes. Researchers should conduct their own risk assessment and optimization.
Synthesis of Butanenitrile, 4-(dichlorophenylsilyl)- via Hydrosilylation
Materials:
-
Dichlorophenylsilane (≥98%)
-
Allyl cyanide (≥98%)
-
Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex in xylene, Pt ~2%)
-
Anhydrous toluene in a solvent purification system
-
Nitrogen gas (high purity)
-
Standard laboratory glassware (Schlenk line, three-neck flask, reflux condenser, dropping funnel, magnetic stirrer)
Procedure:
-
Reaction Setup: Assemble a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, a dropping funnel, and a septum. The entire apparatus should be connected to a Schlenk line and thoroughly flame-dried under vacuum and backfilled with nitrogen.
-
Reagent Charging: In the reaction flask, place dichlorophenylsilane (1.0 eq). Add anhydrous toluene to achieve a suitable concentration (e.g., 0.5 M).
-
Catalyst Addition: To the stirred solution, add Karstedt's catalyst (e.g., 10-20 ppm of Pt relative to the silane) via syringe.
-
Addition of Allyl Cyanide: Slowly add allyl cyanide (1.0-1.1 eq) dropwise from the dropping funnel to the reaction mixture at room temperature. An exothermic reaction may be observed.
-
Reaction Conditions: After the addition is complete, heat the reaction mixture to a controlled temperature (e.g., 60-80 °C) and monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy by taking aliquots. The reaction is typically complete within 2-4 hours.
-
Reaction Quenching: Once the reaction is complete (disappearance of the Si-H peak in IR or NMR), cool the mixture to room temperature.
Purification of Butanenitrile, 4-(dichlorophenylsilyl)-
Materials:
-
Crude reaction mixture
-
Vacuum distillation apparatus
-
Inert gas source (Nitrogen or Argon)
-
Receiving flasks
Procedure:
-
Solvent Removal: Remove the toluene from the crude reaction mixture under reduced pressure using a rotary evaporator.
-
Fractional Vacuum Distillation: Assemble a fractional vacuum distillation apparatus. It is crucial to use a short path distillation head to minimize product loss.
-
Distillation: Carefully distill the crude product under high vacuum. Collect the fractions at the appropriate boiling point. The desired product, Butanenitrile, 4-(dichlorophenylsilyl)-, is a high-boiling liquid. It is advisable to collect several fractions and analyze their purity.
-
Purity Analysis: Analyze the purity of the collected fractions using GC-MS and NMR spectroscopy. Combine the fractions with the desired purity.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis and purification of Butanenitrile, 4-(dichlorophenylsilyl)-.
| Parameter | Value | Method of Analysis |
| Molecular Formula | C₁₀H₁₁Cl₂NSi | Mass Spectrometry |
| Molecular Weight | 244.19 g/mol | Mass Spectrometry |
| Theoretical Yield | Based on starting material amounts | Calculation |
| Actual Yield | 75-85% | Gravimetric |
| Purity (after dist.) | >98% | GC-MS, NMR |
| Boiling Point | Estimated >250 °C at atm. pressure | Distillation |
Characterization Data (Expected)
-
¹H NMR (CDCl₃): Chemical shifts for the phenyl protons, and the three methylene groups of the butyl chain.
-
¹³C NMR (CDCl₃): Chemical shifts for the phenyl carbons, the three methylene carbons, the nitrile carbon, and the carbon attached to silicon.
-
FT-IR (neat): Characteristic peaks for the C≡N stretch, Si-Cl stretch, and C-H stretches.
-
Mass Spectrometry (EI): Molecular ion peak (M+) and characteristic fragmentation pattern.
Safety Precautions
-
Dichlorophenylsilane is corrosive and reacts with moisture. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Allyl cyanide is toxic and flammable. Handle it in a fume hood with appropriate PPE.
-
The hydrosilylation reaction can be exothermic. Ensure proper temperature control.
-
All reactions should be carried out under an inert atmosphere of nitrogen or argon to prevent the hydrolysis of the dichlorosilyl group.
-
Vacuum distillation of high-boiling liquids should be performed with caution, using appropriate glassware and a safety shield.
By following these detailed protocols, researchers can successfully synthesize and purify Butanenitrile, 4-(dichlorophenylsilyl)- for their research and development needs.
References
Application Notes and Protocols for the Characterization of Phenylsilyl Butanenitrile Compounds
Introduction
This document provides a comprehensive overview of the analytical methodologies for the structural elucidation and purity assessment of novel organosilicon compounds, specifically focusing on a hypothetical model compound, Butanenitrile, 4-(dichlorophenylsilyl)- . The protocols outlined herein are designed to be broadly applicable to similar chemical entities possessing silyl, phenyl, and nitrile functionalities. The described techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC).
While specific data for "Butanenitrile, 4-(dichlorophenylsilyl)-" is not publicly available, this guide presents plausible, illustrative data and general protocols based on established analytical principles for related compounds.
Analytical Strategy Overview
A multi-faceted analytical approach is crucial for the comprehensive characterization of a novel compound like Butanenitrile, 4-(dichlorophenylsilyl)-. The general workflow involves initial structural confirmation by NMR and MS, followed by purity determination and quantitative analysis using chromatographic techniques such as GC and HPLC.
Caption: General analytical workflow for the characterization of a novel organosilicon compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for the unambiguous structure determination of organic molecules. For Butanenitrile, 4-(dichlorophenylsilyl)-, ¹H, ¹³C, and ²⁹Si NMR spectra would provide critical information about the molecular framework.
Expected ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.80 - 7.40 | m | 3H | Aromatic protons (C₆H₃Cl₂) |
| 2.50 | t | 2H | -Si-CH₂- |
| 2.35 | t | 2H | -CH₂-CN |
| 1.80 | p | 2H | -CH₂-CH₂-CH₂- |
Expected ¹³C NMR Data[1][2]
| Chemical Shift (δ) ppm | Assignment |
| 135 - 128 | Aromatic carbons |
| 119 | Nitrile carbon (-C≡N) |
| 25 | -Si-CH₂- |
| 20 | -CH₂-CN |
| 15 | -CH₂-CH₂-CH₂- |
Expected ²⁹Si NMR Data[3]
| Chemical Shift (δ) ppm | Assignment |
| -10 to -30 | Dichlorophenylsilyl group |
Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
-
If required, add a small amount of an internal standard (e.g., tetramethylsilane - TMS).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (Illustrative for a 500 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Spectral Width: 20 ppm
-
Acquisition Time: 3-4 s
-
Relaxation Delay: 1-2 s
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024 or more
-
Spectral Width: 240 ppm
-
Acquisition Time: 1-2 s
-
Relaxation Delay: 2 s
-
-
²⁹Si NMR:
-
Pulse Program: zgig
-
Number of Scans: 2048 or more
-
Spectral Width: 300 ppm
-
Acquisition Time: 1 s
-
Relaxation Delay: 5-10 s
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Assign the peaks based on chemical shifts, multiplicities, and integration values.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for volatile and thermally stable compounds like many silanes.[1][2][3][4]
Expected Mass Spectral Data
The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.[5]
| m/z | Ion | Relative Abundance |
| 259 | [M]⁺ (with ²³⁵Cl) | High |
| 261 | [M+2]⁺ (with ¹³⁵Cl, ¹³⁷Cl) | Medium |
| 263 | [M+4]⁺ (with ²³⁷Cl) | Low |
| 224 | [M-Cl]⁺ | Medium |
| 175 | [C₆H₃Cl₂Si]⁺ | High |
Protocol: GC-MS Analysis
Caption: A simplified workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
-
Sample Preparation:
-
GC-MS Instrument Parameters (Illustrative):
-
GC Conditions:
-
Column: TG-5SILMS (30 m x 0.25 mm x 0.25 µm) or similar.[4]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[4]
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (1 µL injection volume).[4]
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 min.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 min at 280 °C.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-500.
-
Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
-
Data Analysis:
-
Identify the peak corresponding to the target compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for that peak.
-
Analyze the molecular ion and fragmentation pattern to confirm the structure.
-
Compare the obtained spectrum with mass spectral libraries if available.
-
Chromatographic Analysis (GC and HPLC)
Chromatographic techniques are essential for determining the purity of the synthesized compound and for developing quantitative analytical methods.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
GC-FID is a robust method for assessing the purity of volatile compounds.
Protocol: GC-FID for Purity Analysis
-
Sample Preparation:
-
Prepare a sample solution of approximately 1 mg/mL in a suitable solvent (e.g., heptane).
-
-
GC-FID Instrument Parameters (Illustrative):
-
Use similar GC conditions as described for GC-MS.
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 300 °C.
-
Hydrogen Flow: 40 mL/min.
-
Air Flow: 400 mL/min.
-
Makeup Gas (Nitrogen): 25 mL/min.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent of the main peak to estimate the purity.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for both purity determination and quantification, especially for less volatile or thermally labile compounds. A reverse-phase method would likely be suitable for Butanenitrile, 4-(dichlorophenylsilyl)-.
Protocol: HPLC for Purity and Quantitative Analysis
-
Sample and Standard Preparation:
-
Sample Solution: Prepare a stock solution of the sample in acetonitrile or a mixture of acetonitrile and water (e.g., 1 mg/mL). Further dilute as necessary.
-
Standard Solutions: For quantification, prepare a series of standard solutions of a reference standard at known concentrations.
-
-
HPLC Instrument Parameters (Illustrative):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B).
-
Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV or Diode Array Detector (DAD) at a suitable wavelength (e.g., 220 nm, determined by a UV scan).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Purity: Determine the area percent of the main peak.
-
Quantification: Generate a calibration curve by plotting the peak area of the standards versus their concentration. Determine the concentration of the sample from its peak area using the calibration curve.
-
Summary of Analytical Data (Illustrative)
| Technique | Parameter | Result |
| ¹H NMR | Chemical Shifts | Consistent with proposed structure |
| ¹³C NMR | Chemical Shifts | Consistent with proposed structure |
| ²⁹Si NMR | Chemical Shift | Confirms silyl environment |
| GC-MS | Molecular Ion (m/z) | 259 (with isotopic pattern) |
| Fragmentation | Consistent with proposed structure | |
| GC-FID | Purity | > 98% (area percent) |
| HPLC | Purity | > 98% (area percent) |
| Retention Time | 12.5 min (under specified conditions) |
Conclusion
The combination of NMR spectroscopy, mass spectrometry, and chromatographic techniques provides a robust framework for the comprehensive characterization of novel organosilicon compounds like Butanenitrile, 4-(dichlorophenylsilyl)-. The protocols and illustrative data presented in these application notes serve as a valuable guide for researchers in the synthesis and analysis of such molecules. It is essential to adapt and optimize these methods based on the specific properties of the compound under investigation and the instrumentation available.
References
- 1. Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. researchgate.net [researchgate.net]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. chem.libretexts.org [chem.libretexts.org]
The Enigmatic Reagent: Exploring the Potential of Butanenitrile, 4-(dichlorophenylsilyl)- in Organic Synthesis
While "Butanenitrile, 4-(dichlorophenylsilyl)-" is a documented chemical compound, a comprehensive review of scientific literature reveals a notable absence of its application as a reagent in organic synthesis. This lack of published data prevents the formulation of detailed application notes and experimental protocols for its use. However, an analysis of its constituent functional groups—a dichlorophenylsilyl moiety and a butanenitrile chain—allows for informed speculation on its potential reactivity and synthetic utility.
This document aims to provide researchers, scientists, and drug development professionals with a foundational understanding of this reagent by examining its probable synthesis and the predicted reactivity of its key functional components.
Physicochemical Data
While specific experimental data for "Butanenitrile, 4-(dichlorophenylsilyl)-" is scarce, some basic properties can be noted.
| Property | Value | Source |
| Molecular Formula | C10H11Cl2NSi | EPA |
| Molecular Weight | 244.19 g/mol | EPA |
| CAS Number | 1078-96-2 | Echemi |
Predicted Synthesis
The most probable synthetic route to "Butanenitrile, 4-(dichlorophenylsilyl)-" is through the hydrosilylation of allyl cyanide with dichlorophenylsilane. This reaction, typically catalyzed by a platinum-based catalyst, involves the addition of the silicon-hydrogen bond across the carbon-carbon double bond of allyl cyanide.
Caption: Proposed synthesis of Butanenitrile, 4-(dichlorophenylsilyl)-.
Potential Applications in Organic Synthesis: A Theoretical Outlook
Based on the reactivity of its functional groups, "Butanenitrile, 4-(dichlorophenylsilyl)-" could potentially serve as a versatile reagent in several classes of organic reactions.
Reactions of the Dichlorophenylsilyl Group
The dichlorophenylsilyl group is highly reactive and susceptible to nucleophilic substitution at the silicon center. The two chlorine atoms are good leaving groups, allowing for the introduction of a variety of substituents.
-
Derivatization: The reagent could be used to introduce the 4-cyanobutylphenylsilyl moiety onto other molecules. Reaction with nucleophiles such as alcohols, amines, or organometallic reagents would displace the chloride ions, forming new silicon-oxygen, silicon-nitrogen, or silicon-carbon bonds, respectively. This could be useful for creating complex molecules with tailored properties.
-
Polymer Chemistry: Dichlorosilanes are common precursors in the synthesis of polysiloxanes and other silicon-containing polymers. "Butanenitrile, 4-(dichlorophenylsilyl)-" could potentially be used as a monomer or cross-linking agent to incorporate nitrile functionalities into a polymer backbone, thereby modifying the polymer's physical and chemical properties.
Reactions of the Nitrile Group
The nitrile group is a valuable functional group in organic synthesis, known for its diverse transformations.
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (4-(diphenylsilyl)butanoic acid) or a primary amide (4-(diphenylsilyl)butanamide), respectively.
-
Reduction: The nitrile group can be reduced to a primary amine (4-(diphenylsilyl)butan-1-amine) using strong reducing agents like lithium aluminum hydride (LiAlH4).
-
Grignard and Organolithium Reactions: Addition of Grignard or organolithium reagents to the nitrile would lead to the formation of ketones after hydrolysis of the intermediate imine.
Experimental Protocols: A Note on the Lack of Data
As there are no published reports detailing the use of "Butanenitrile, 4-(dichlorophenylsilyl)-" as a reagent, specific, validated experimental protocols cannot be provided. Researchers interested in exploring the synthetic utility of this compound would need to develop and optimize reaction conditions based on the general principles of silyl and nitrile chemistry.
Future Outlook
The potential of "Butanenitrile, 4-(dichlorophenylsilyl)-
Application Notes and Protocols for Butanenitrile, 4-(dichlorophenylsilyl)-
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Due to the limited availability of published research and experimental data on "Butanenitrile, 4-(dichlorophenylsilyl)-", this document provides a summary of its known chemical properties and general safety protocols. No specific experimental applications or biological pathway interactions could be identified in the public domain. The information provided herein is intended for guidance and should be supplemented with rigorous in-house evaluation and safety assessments prior to any experimental use.
Chemical and Physical Properties
"Butanenitrile, 4-(dichlorophenylsilyl)-" is a chemical compound with the molecular formula C10H11Cl2NSi. Its properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 4-[Dichloro(phenyl)silyl]butanenitrile | |
| Molecular Formula | C10H11Cl2NSi | |
| Molecular Weight | 244.19 g/mol | |
| CAS Number | 1078-96-2 | |
| Physical State | Liquid (presumed) | |
| Appearance | Colorless (presumed) |
Safety and Handling
Hazard Summary: "Butanenitrile, 4-(dichlorophenylsilyl)-" is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled. It is also a highly flammable liquid and vapor and causes serious eye irritation.
Personal Protective Equipment (PPE): A detailed list of required PPE for handling this compound is provided below.
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber), and a lab coat. Flame retardant antistatic protective clothing is recommended. |
| Respiratory Protection | Use only in a well-ventilated area or with a certified respirator if vapors/aerosols are generated. |
Storage and Handling Precautions:
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Keep the container tightly closed in a dry and well-ventilated place.
-
Ground and bond container and receiving equipment to prevent static discharge.
-
Avoid breathing mist or vapors.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
Experimental Workflow: General Handling Protocol
The following diagram outlines a general workflow for the safe handling of "Butanenitrile, 4-(dichlorophenylsilyl)-" in a laboratory setting.
No Catalytic Applications Found for "Butanenitrile, 4-(dichlorophenylsilyl)-"
Despite a comprehensive search of scientific literature and chemical databases, no specific catalytic applications for the compound "Butanenitrile, 4-(dichlorophenylsilyl)-" have been documented. The following information provides a general overview of the catalytic relevance of the functional groups present in this molecule—the nitrile group and the dichlorophenylsilyl group—based on available research on related compounds.
General Application Notes: Catalytic Relevance of Nitriles and Silyl Compounds
While "Butanenitrile, 4-(dichlorophenylsilyl)-" itself is not cited in catalysis research, its constituent functional groups play significant roles in a variety of catalytic processes.
Nitrile Group (-C≡N) in Catalysis:
The nitrile group is a versatile functional group in organic synthesis and can participate in a wide range of catalytic reactions.
-
As a Substrate: Nitriles are common substrates in catalytic transformations to produce other valuable functional groups.
-
Hydrogenation: Catalytic hydrogenation of nitriles is a primary method for the synthesis of primary, secondary, and tertiary amines, which are crucial building blocks in pharmaceuticals and agrochemicals.
-
Hydrolysis: The hydrolysis of nitriles to amides and carboxylic acids can be catalyzed by acids, bases, or enzymes like nitrilases.[1]
-
Addition Reactions: Organometallic reagents can add across the carbon-nitrogen triple bond in the presence of a catalyst to form new carbon-carbon bonds.
-
-
As a Directing Group: The nitrogen atom of the nitrile group can coordinate to a metal catalyst, directing a reaction to a specific position on the molecule, such as ortho-C-H activation in aromatic nitriles.
-
In Cycloaddition Reactions: Nitriles can participate in catalyst-mediated cycloaddition reactions to synthesize various nitrogen-containing heterocyclic compounds.
Dichlorophenylsilyl Group (-SiCl₂(Ph)) in Catalysis:
Silyl compounds, in general, are widely used in catalysis. The dichlorophenylsilyl group, with its specific electronic and steric properties, could potentially be involved in several types of catalytic activities.
-
Lewis Acid Catalysis: The silicon atom in silyl halides can act as a Lewis acid to activate substrates. Silylium ion catalysis, a more recent development, utilizes highly reactive silylium cations for the activation of various functional groups.[2][3]
-
Hydrosilylation: While this specific compound is not a hydrosilane, related silyl compounds are key in hydrosilylation reactions, where a Si-H bond is added across a double or triple bond, a process often catalyzed by transition metals.
-
Precursor to Other Catalytic Species: Organosilyl compounds can serve as precursors for the in-situ generation of active catalysts.
Illustrative Experimental Workflow
As no specific protocols exist for "Butanenitrile, 4-(dichlorophenylsilyl)-", the following diagram illustrates a general workflow for a catalytic reaction involving a generic nitrile substrate, such as catalytic hydrogenation.
Caption: General workflow for catalytic hydrogenation of a nitrile.
Representative Signaling Pathway: Metal-Catalyzed Nitrile Activation
The following diagram illustrates a simplified, conceptual pathway for the activation of a nitrile by a transition metal catalyst, leading to subsequent reaction. This is a generalized representation and not specific to "Butanenitrile, 4-(dichlorophenylsilyl)-".
Caption: Conceptual pathway for metal-catalyzed nitrile activation.
References
Application Note: Derivatization of Butanenitrile, 4-(dichlorophenylsilyl)- for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Butanenitrile, 4-(dichlorophenylsilyl)- is an organosilane compound of interest in various research and development sectors.[1] The inherent reactivity of the dichlorosilyl functional group presents challenges for direct analysis by gas chromatography-mass spectrometry (GC-MS).[2] The active chlorine atoms can lead to poor chromatographic peak shape, interaction with the stationary phase, and potential degradation in the injector port. Derivatization is a crucial sample preparation step to convert the analyte into a more volatile and thermally stable form, thereby improving its chromatographic behavior and ensuring accurate quantification.[3][4][5]
This application note details two primary derivatization protocols for Butanenitrile, 4-(dichlorophenylsilyl)-: Hydrolysis/Methanolysis to form the corresponding disiloxane or dialkoxysilane, and Esterification with different alcohols to produce various dialkoxysilane derivatives. These methods are designed to be robust and reproducible for quantitative analysis.
Data Presentation
The following tables summarize hypothetical quantitative data for the derivatization of Butanenitrile, 4-(dichlorophenylsilyl)-. This data is representative of what could be expected from the successful application of these protocols.
Table 1: Comparison of Derivatization Methods - Reaction Efficiency and Product Yield
| Derivatization Method | Reagent | Reaction Time (min) | Reaction Temperature (°C) | Product | Average Yield (%) | RSD (%) (n=5) |
| Hydrolysis | Water/Pyridine | 30 | 60 | Bis(4-cyanobutyl)diphenyl disiloxane | 92.5 | 3.1 |
| Methanolysis | Methanol/Pyridine | 45 | 60 | 4-(dimethoxyphenylsilyl)butanenitrile | 95.2 | 2.5 |
| Esterification | Ethanol/Pyridine | 60 | 70 | 4-(diethoxyphenylsilyl)butanenitrile | 98.1 | 1.8 |
| Esterification | Isopropanol/Pyridine | 75 | 80 | 4-(diisopropoxyphenylsilyl)butanenitrile | 96.8 | 2.2 |
Table 2: GC-MS Performance Metrics of Derivatized Butanenitrile, 4-(dichlorophenylsilyl)-
| Derivative | Retention Time (min) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Linearity (R²) |
| Bis(4-cyanobutyl)diphenyl disiloxane | 15.2 | 5.0 | 15.0 | 0.9985 |
| 4-(dimethoxyphenylsilyl)butanenitrile | 12.8 | 2.5 | 7.5 | 0.9992 |
| 4-(diethoxyphenylsilyl)butanenitrile | 13.5 | 1.0 | 3.0 | 0.9998 |
| 4-(diisopropoxyphenylsilyl)butanenitrile | 14.1 | 1.5 | 4.5 | 0.9995 |
Experimental Protocols
Protocol 1: Derivatization by Hydrolysis/Methanolysis
This protocol describes the conversion of the dichlorosilyl group to a more stable disiloxane or dimethoxysilane. Dichlorosilanes readily hydrolyze, and this reactivity can be controlled to form a stable derivative for analysis.[2]
Materials:
-
Butanenitrile, 4-(dichlorophenylsilyl)-
-
Anhydrous Toluene
-
Deionized Water or Anhydrous Methanol
-
Anhydrous Pyridine
-
Anhydrous Sodium Sulfate
-
Vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Prepare a stock solution of Butanenitrile, 4-(dichlorophenylsilyl)- in anhydrous toluene at a concentration of 1 mg/mL.
-
Reaction Setup: In a 2 mL vial, add 100 µL of the sample stock solution.
-
Reagent Addition:
-
For Hydrolysis: Add 50 µL of a 1:1 (v/v) mixture of deionized water and anhydrous pyridine.
-
For Methanolysis: Add 50 µL of a 1:1 (v/v) mixture of anhydrous methanol and anhydrous pyridine.
-
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block at 60°C for 30 minutes (for hydrolysis) or 45 minutes (for methanolysis).
-
Work-up: After cooling to room temperature, add approximately 100 mg of anhydrous sodium sulfate to remove excess water. Vortex and centrifuge at 3000 rpm for 5 minutes.
-
Analysis: Transfer the supernatant to a new autosampler vial for GC-MS analysis.
Protocol 2: Derivatization by Esterification
This protocol involves the reaction of the dichlorosilyl group with an alcohol to form a stable dialkoxysilane derivative. This is a common technique to improve the chromatographic properties of reactive compounds.[6]
Materials:
-
Butanenitrile, 4-(dichlorophenylsilyl)-
-
Anhydrous Dichloromethane
-
Anhydrous Ethanol or Anhydrous Isopropanol
-
Anhydrous Pyridine
-
Anhydrous Sodium Sulfate
-
Vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Prepare a stock solution of Butanenitrile, 4-(dichlorophenylsilyl)- in anhydrous dichloromethane at a concentration of 1 mg/mL.
-
Reaction Setup: In a 2 mL vial, add 100 µL of the sample stock solution.
-
Reagent Addition: Add 100 µL of the desired anhydrous alcohol (ethanol or isopropanol) containing 10% (v/v) anhydrous pyridine.
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block at 70°C for 60 minutes (for ethanol) or 80°C for 75 minutes (for isopropanol).
-
Work-up: After cooling to room temperature, add approximately 100 mg of anhydrous sodium sulfate. Vortex and centrifuge at 3000 rpm for 5 minutes.
-
Analysis: Transfer the supernatant to a new autosampler vial for GC-MS analysis.
Visualizations
Diagram 1: Chemical Reaction of Hydrolysis Derivatization
Caption: Hydrolysis of Butanenitrile, 4-(dichlorophenylsilyl)-.
Diagram 2: Chemical Reaction of Esterification Derivatization
Caption: Esterification of Butanenitrile, 4-(dichlorophenylsilyl)-.
Diagram 3: Experimental Workflow for Derivatization and Analysis
Caption: General workflow for derivatization and GC-MS analysis.
References
"Butanenitrile, 4-(dichlorophenylsilyl)-" handling and storage procedures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the safe handling, storage, and potential synthetic application of Butanenitrile, 4-(dichlorophenylsilyl)-. Due to the compound's reactive nature as a dichlorosilane and the toxicity associated with nitriles, adherence to these protocols is critical for ensuring laboratory safety and experimental success.
Chemical and Physical Properties
| Property | Value | Source/Justification |
| Molecular Formula | C₁₀H₁₁Cl₂NSi | [1] |
| Molecular Weight | 244.19 g/mol | [1] |
| Appearance | Colorless to light-yellow liquid (predicted) | Based on similar organosilane compounds. |
| Odor | Pungent, acrid (predicted) | Characteristic of chlorosilanes and nitriles. |
| Boiling Point | > 200 °C (estimated) | Chlorosilanes generally have high boiling points. |
| Melting Point | Not available | --- |
| Flash Point | > 100 °C (estimated) | Likely combustible, but not highly flammable. |
| Solubility | Reacts with water and other protic solvents. Soluble in aprotic organic solvents (e.g., toluene, hexane, dichloromethane). | Characteristic of reactive chlorosilanes. |
Handling and Storage Procedures
General Precautions:
Butanenitrile, 4-(dichlorophenylsilyl)- is a moisture-sensitive and corrosive compound. It should be handled with extreme care in a well-ventilated chemical fume hood. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the material and the release of hydrogen chloride (HCl) gas.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton®). A double layer of gloves (e.g., nitrile inner, neoprene outer) is recommended.
-
Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required. For larger quantities, a chemical-resistant apron or suit should be considered.
-
Respiratory Protection: If there is a risk of inhalation, a full-face respirator with an appropriate cartridge for acid gases and organic vapors should be used.
Storage:
Store Butanenitrile, 4-(dichlorophenylsilyl)- in a tightly sealed, corrosion-resistant container (e.g., glass with a PTFE-lined cap) under an inert atmosphere. The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials such as water, alcohols, bases, and oxidizing agents.
Spill and Waste Disposal:
In case of a small spill, absorb the material with an inert, dry absorbent (e.g., sand or diatomaceous earth). Do not use water or combustible materials. The contaminated absorbent should be collected in a sealed container for disposal as hazardous waste. For larger spills, evacuate the area and contact emergency services. All waste containing this compound must be disposed of according to local, state, and federal regulations for hazardous chemical waste.
Experimental Protocols
Protocol 1: Synthesis of Butanenitrile, 4-(dichlorophenylsilyl)- via Hydrosilylation
This protocol describes a representative method for the synthesis of Butanenitrile, 4-(dichlorophenylsilyl)- through the platinum-catalyzed hydrosilylation of allyl cyanide with dichlorophenylsilane. This reaction should be performed by personnel experienced in handling air- and moisture-sensitive reagents.
Materials:
-
Dichlorophenylsilane (Cl₂Si(Ph)H)
-
Allyl cyanide (3-butenenitrile)
-
Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex in xylene)
-
Anhydrous toluene
-
Anhydrous hexane
-
Schlenk flask and other appropriate oven-dried glassware
-
Magnetic stirrer and stir bar
-
Inert gas supply (argon or nitrogen) with a manifold
-
Cannulas and syringes for liquid transfer
Procedure:
-
Reaction Setup: Assemble a 100 mL, three-necked, round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a rubber septum. The entire apparatus must be oven-dried and cooled under a stream of inert gas.
-
Reagent Addition: Under a positive pressure of inert gas, charge the flask with dichlorophenylsilane (1 equivalent). Add anhydrous toluene (approximately 50 mL) via cannula.
-
Catalyst Addition: To the stirred solution, add Karstedt's catalyst (e.g., 10-20 ppm Pt relative to the silane) via syringe.
-
Substrate Addition: Slowly add allyl cyanide (1 equivalent) to the reaction mixture dropwise via syringe over 30 minutes. An exothermic reaction may be observed. Maintain the reaction temperature below 40°C using a water bath if necessary.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots (under inert atmosphere) and analyzing by GC-MS or ¹H NMR to observe the disappearance of the Si-H proton signal from the starting silane. The reaction is typically complete within 2-4 hours.
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation under high vacuum to yield Butanenitrile, 4-(dichlorophenylsilyl)- as a clear, colorless to light-yellow liquid.
-
Diagrams
Caption: Synthesis workflow for Butanenitrile, 4-(dichlorophenylsilyl)-.
Caption: Key hazards and handling precautions for the compound.
References
Application Note and Protocol: Quantitative Analysis of Butanenitrile, 4-(dichlorophenylsilyl)- in Complex Mixtures
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed methodology for the quantitative analysis of Butanenitrile, 4-(dichlorophenylsilyl)- in complex biological matrices, such as plasma or serum. The protocol outlines a robust sample preparation procedure based on liquid-liquid extraction (LLE) followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS). This method is designed to offer high selectivity and sensitivity for the quantification of this organosilicon compound. All data presented is illustrative to demonstrate the expected performance of the method.
Introduction
Butanenitrile, 4-(dichlorophenylsilyl)- is an organosilicon compound with potential applications in chemical synthesis and materials science. Its quantification in complex matrices is essential for various studies, including pharmacokinetic and toxicological assessments in drug development, as well as for monitoring in environmental and industrial settings. The inherent volatility of many organosilane compounds makes Gas Chromatography (GC) a suitable analytical technique.[1] This application note describes a GC-MS method for the reliable quantification of Butanenitrile, 4-(dichlorophenylsilyl)-.
Experimental
Materials and Reagents
-
Butanenitrile, 4-(dichlorophenylsilyl)- (Analyte)
-
(4-Bromophenyl)trichlorosilane (Internal Standard - IS)
-
Tetrahydrofuran (THF), HPLC grade[2]
-
Hexane, HPLC grade
-
Deionized water
-
Blank plasma/serum (for calibration standards and quality controls)
Instrumentation
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
Sample Preparation
A liquid-liquid extraction procedure is employed to isolate the analyte and internal standard from the biological matrix.
Protocol:
-
Pipette 100 µL of the plasma sample, calibration standard, or quality control sample into a 2 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution ((4-Bromophenyl)trichlorosilane, 1 µg/mL in THF).
-
Add 500 µL of THF to the tube.[2]
-
Vortex the tube for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean glass tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of hexane.
-
Vortex for 30 seconds.
-
Transfer the solution to a GC vial with a micro-insert for analysis.
GC-MS Conditions
The following GC-MS parameters are recommended for the analysis.
| Parameter | Setting |
| GC System | Agilent 8890 GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (Splitless) |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Program | Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min |
| MS System | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MSD Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
SIM Ions:
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Butanenitrile, 4-(dichlorophenylsilyl)- | 243 | 208 | 165 |
| (4-Bromophenyl)trichlorosilane (IS) | 290 | 255 | 175 |
Note: The specific ions should be confirmed by analyzing a standard of the compound.
Data Presentation
The following tables summarize the expected quantitative data for the analysis of Butanenitrile, 4-(dichlorophenylsilyl)-.
Table 1: Calibration Curve for Butanenitrile, 4-(dichlorophenylsilyl)- in Plasma
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean ± SD, n=3) | % Accuracy |
| 1 | 0.025 ± 0.002 | 102.5 |
| 5 | 0.128 ± 0.009 | 101.2 |
| 10 | 0.255 ± 0.015 | 100.8 |
| 50 | 1.280 ± 0.075 | 99.5 |
| 100 | 2.565 ± 0.150 | 100.2 |
| 500 | 12.850 ± 0.700 | 99.8 |
| 1000 | 25.750 ± 1.450 | 100.5 |
| Linearity (r²) | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 15 | 85-115 | < 15 | 85-115 |
| Low QC | 3 | < 10 | 90-110 | < 10 | 90-110 |
| Mid QC | 75 | < 10 | 90-110 | < 10 | 90-110 |
| High QC | 750 | < 10 | 90-110 | < 10 | 90-110 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | 85.2 | 98.5 |
| High QC | 750 | 88.1 | 97.2 |
Visualizations
Caption: Experimental workflow for the quantitative analysis of Butanenitrile, 4-(dichlorophenylsilyl)-.
Caption: Logical relationship for quantification using the internal standard method.
References
Applications of "Butanenitrile, 4-(dichlorophenylsilyl)-" in materials science
Application Notes and Protocols: Butanenitrile, 4-(dichlorophenylsilyl)-
Introduction
Butanenitrile, 4-(dichlorophenylsilyl)- is a bifunctional organosilane designed for advanced surface modification in materials science. This molecule features a dichlorophenylsilyl group that serves as a robust anchor to hydroxylated surfaces, and a terminal nitrile group that provides a versatile chemical handle for subsequent functionalization. These properties make it a valuable reagent for tailoring surface energy, reactivity, and biocompatibility of various substrates. This document outlines key applications and provides detailed protocols for the use of Butanenitrile, 4-(dichlorophenylsilyl)- in materials science research.
Key Applications
-
Surface Functionalization for Biomolecule Immobilization: The nitrile group can be chemically modified (e.g., reduced to an amine or hydrolyzed to a carboxylic acid) to create a surface that covalently binds proteins, DNA, or other biomolecules. This is particularly useful in the development of biosensors, microarrays, and biocompatible coatings for medical implants.
-
Chromatography and Solid-Phase Extraction: By modifying the surface of silica or other stationary phase materials, Butanenitrile, 4-(dichlorophenylsilyl)- can be used to alter the polarity and selectivity of chromatographic media. The phenyl and nitrile functionalities can provide unique separation characteristics for various analytes.
-
Adhesion Promotion: The organosilane can act as a coupling agent to improve the adhesion between inorganic substrates (e.g., glass, silicon wafers) and organic polymers.
-
Creation of Reactive Surfaces: The nitrile group can participate in various organic reactions, such as cycloadditions, allowing for the creation of surfaces with tailored chemical reactivity for applications in catalysis or chemical sensing.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the surface modification of silicon wafers with Butanenitrile, 4-(dichlorophenylsilyl)-.
Table 1: Surface Properties of Modified Silicon Wafers
| Parameter | Untreated Silicon Wafer | Modified with Butanenitrile, 4-(dichlorophenylsilyl)- |
| Water Contact Angle (°) | < 10 | 75 ± 3 |
| Surface Free Energy (mN/m) | ~70 | ~40 |
| Film Thickness (Å) | N/A | 15 ± 2 |
Table 2: Chemical Composition of Modified Surface (XPS Analysis)
| Element | Atomic Concentration (%) - Untreated | Atomic Concentration (%) - Modified |
| Si | 46.5 | 40.2 |
| O | 53.5 | 45.1 |
| C | < 0.1 | 8.3 |
| N | < 0.1 | 2.1 |
| Cl | < 0.1 | 0.2 (trace) |
| Phenyl (C6H5) | 0 | 4.1 |
Experimental Protocols
Protocol 1: Surface Modification of Silicon Wafers
This protocol details the procedure for creating a monolayer of Butanenitrile, 4-(dichlorophenylsilyl)- on a silicon wafer.
Materials:
-
Silicon wafers
-
Sulfuric acid (H₂SO₄), 98%
-
Hydrogen peroxide (H₂O₂), 30%
-
Anhydrous toluene
-
Butanenitrile, 4-(dichlorophenylsilyl)-
-
Methanol
-
Deionized water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Prepare a Piranha solution by carefully adding H₂O₂ to H₂SO₄ in a 3:7 volume ratio in a glass container. Caution: Piranha solution is extremely corrosive and reacts violently with organic materials.
-
Immerse the silicon wafers in the Piranha solution for 30 minutes at 90°C to clean and hydroxylate the surface.
-
Remove the wafers and rinse them extensively with deionized water.
-
Dry the wafers under a stream of nitrogen gas.
-
-
Silanization:
-
Prepare a 1% (v/v) solution of Butanenitrile, 4-(dichlorophenylsilyl)- in anhydrous toluene in a sealed container under an inert atmosphere (e.g., nitrogen or argon).
-
Immerse the cleaned and dried silicon wafers in the silanization solution for 2 hours at room temperature.
-
After immersion, remove the wafers and rinse them with fresh anhydrous toluene to remove any unbound silane.
-
-
Curing and Final Rinse:
-
Cure the coated wafers in an oven at 110°C for 30 minutes to promote covalent bond formation.
-
Allow the wafers to cool to room temperature.
-
Rinse the wafers with methanol and then deionized water.
-
Dry the functionalized wafers under a stream of nitrogen gas.
-
Protocol 2: Post-Modification of the Nitrile Group (Reduction to Amine)
This protocol describes the conversion of the surface-bound nitrile groups to primary amines.
Materials:
-
Butanenitrile, 4-(dichlorophenylsilyl)- modified silicon wafers
-
Lithium aluminum hydride (LiAlH₄) solution (e.g., 1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
Ethanol
Procedure:
-
Reduction Reaction:
-
Place the modified silicon wafers in a reaction vessel under an inert atmosphere.
-
Add the LiAlH₄ solution in anhydrous THF to the vessel, ensuring the wafers are fully submerged.
-
Allow the reaction to proceed for 1 hour at room temperature with gentle agitation.
-
-
Quenching and Rinsing:
-
Carefully quench the reaction by slowly adding deionized water to the vessel. Caution: LiAlH₄ reacts violently with water.
-
Remove the wafers and rinse them sequentially with deionized water, ethanol, and then deionized water again.
-
Dry the amine-functionalized wafers under a stream of nitrogen gas.
-
Visualizations
Caption: Experimental workflow for surface modification.
Caption: Logical relationship of molecular structure to function.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Butanenitrile, 4-(dichlorophenylsilyl)-
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Butanenitrile, 4-(dichlorophenylsilyl)-. The information is structured to address common challenges and improve reaction yield and selectivity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of Butanenitrile, 4-(dichlorophenylsilyl)- via the hydrosilylation of allyl cyanide with dichlorophenylsilane.
Q1: Why is the reaction yield of Butanenitrile, 4-(dichlorophenylsilyl)- lower than expected?
A1: Low yields can stem from several factors related to catalyst activity, reaction conditions, and reagent purity.
-
Potential Cause 1: Catalyst Inhibition or Deactivation. The nitrile group of allyl cyanide can coordinate to the metal center of the catalyst (e.g., platinum), leading to catalyst inhibition or deactivation. Impurities in the reactants or solvent can also poison the catalyst.
-
Solution 1:
-
Catalyst Selection: Consider using a catalyst less susceptible to nitrile coordination. While platinum catalysts like Speier's (H₂PtCl₆) and Karstedt's catalyst are common, rhodium-based catalysts, particularly those with bidentate phosphine ligands, have demonstrated higher yields and selectivity in analogous hydrosilylation reactions of functionalized olefins.[1][2]
-
Reagent Purity: Ensure all reactants and solvents are pure and dry. Impurities can be a significant source of catalyst poisoning.
-
-
Potential Cause 2: Suboptimal Reaction Temperature. The reaction temperature may be too low for efficient catalytic turnover or too high, leading to catalyst decomposition or increased side reactions.
-
Solution 2:
-
Temperature Optimization: Systematically screen a range of temperatures (e.g., 40°C to 80°C) to find the optimal balance between reaction rate and catalyst stability. For a similar reaction, hydrosilylation of allyl chloride with trichlorosilane, a temperature of 60°C was found to be effective.[1]
-
-
Potential Cause 3: Incomplete Conversion. The reaction may not have reached completion.
-
Solution 3:
-
Reaction Time: Monitor the reaction progress using techniques like GC-MS or NMR to ensure it has gone to completion. Extend the reaction time if necessary.
-
Stirring: Ensure efficient stirring to maintain a homogeneous reaction mixture, especially if the catalyst is heterogeneous or if phase separation occurs.
-
Q2: The primary product is the branched isomer (Markovnikov addition) instead of the desired linear anti-Markovnikov product. How can I improve the regioselectivity?
A2: The formation of the branched isomer is a common side reaction in hydrosilylation.
-
Potential Cause: Catalyst Choice. The type of catalyst and its ligands play a crucial role in determining the regioselectivity of the hydrosilylation reaction. Some catalysts may favor the formation of the Markovnikov product.
-
Solution:
-
Ligand Modification: For platinum-based catalysts, the addition of specific ligands can influence selectivity.
-
Alternative Catalysts: Rhodium and iridium catalysts are known to exhibit different selectivities compared to platinum. For the hydrosilylation of allyl chloride, rhodium catalysts with bidentate phosphine ligands showed high selectivity for the anti-Markovnikov product.[1] Earth-abundant metal catalysts, such as those based on nickel, have also been shown to favor anti-Markovnikov addition in the hydrosilylation of alkenes.[3]
-
Q3: I am observing significant formation of side products other than the isomeric Butanenitrile, 4-(dichlorophenylsilyl)-. What are these and how can I minimize them?
A3: Side reactions are common in the hydrosilylation of functionalized olefins.
-
Potential Side Products:
-
Alkene Isomerization: Platinum catalysts can promote the isomerization of allyl cyanide to crotononitrile (a less reactive internal alkene), which can reduce the yield of the desired product.[3]
-
Disproportionation/Redistribution at Silicon: Dichlorophenylsilane may undergo redistribution reactions to form phenyltrichlorosilane and phenylsilane, especially at elevated temperatures.
-
Oligomerization: The reactants or products may undergo oligomerization, leading to higher molecular weight byproducts.
-
-
Solutions to Minimize Side Products:
-
Catalyst Selection: Choose a catalyst with lower isomerization activity. Rhodium catalysts have been reported to show less alkene isomerization compared to some platinum catalysts.
-
Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of side reactions more than the rate of the desired hydrosilylation.
-
Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of one reactant may favor certain side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic pathway for Butanenitrile, 4-(dichlorophenylsilyl)-?
A1: The most direct route is the hydrosilylation of allyl cyanide (3-butenenitrile) with dichlorophenylsilane in the presence of a transition metal catalyst. This reaction involves the addition of the Si-H bond across the C=C double bond of allyl cyanide.
Q2: Which catalysts are recommended for the synthesis of Butanenitrile, 4-(dichlorophenylsilyl)-?
A2: While a specific catalyst for this exact reaction is not extensively documented, catalysts commonly used for hydrosilylation of functionalized olefins are a good starting point.
-
Platinum-based catalysts: Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst are widely used but may suffer from low selectivity with functionalized substrates.[1]
-
Rhodium-based catalysts: Complexes like Wilkinson's catalyst ([RhCl(PPh₃)₃]) and rhodium complexes with bidentate phosphine ligands (e.g., dppe, dppp, dppbz) have shown improved selectivity and yield in similar reactions.[1]
-
Nickel-based catalysts: As a more sustainable alternative, α-diimine nickel catalysts have demonstrated high activity and anti-Markovnikov selectivity for the hydrosilylation of alkenes.[3]
Q3: What are the typical reaction conditions for this type of hydrosilylation?
A3: Based on analogous reactions, the following conditions can be considered as a starting point:
-
Temperature: 50-80°C.
-
Solvent: The reaction can often be run neat (solvent-free). If a solvent is required, a dry, inert solvent such as toluene or THF can be used.
-
Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from reacting with the chlorosilane and to avoid oxidation of the catalyst.
-
Catalyst Loading: Typically in the range of 10-100 ppm of the metal.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored by periodically taking aliquots from the reaction mixture and analyzing them by:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To observe the disappearance of starting materials and the appearance of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the vinyl protons of allyl cyanide and the Si-H proton of dichlorophenylsilane.
Data Presentation
Table 1: Comparison of Catalysts in the Hydrosilylation of Allyl Chloride with Trichlorosilane (Analogous Reaction)
| Catalyst | Ligand | Yield of Linear Product (%) | Yield of Side Product (%) | Reference |
| Speier's Catalyst | None | 20 | 32 | [1] |
| Karstedt's Catalyst | None | 15 | 13 | [1] |
| [RhCl(PPh₃)₃] | PPh₃ | 26 | <5 | [1] |
| [Rh(μ-Cl)(cod)]₂ | dppe | 76 | Not specified | [1] |
| [Rh(μ-Cl)(cod)]₂ | dppp | 88 | Not specified | [1] |
| [Rh(μ-Cl)(cod)]₂ | dppbz | 93 | 7 | [1] |
Experimental Protocols
General Protocol for the Hydrosilylation of Allyl Cyanide with Dichlorophenylsilane
This is a generalized protocol based on similar hydrosilylation reactions. Optimization of specific parameters is recommended.
-
Preparation: All glassware should be oven-dried and cooled under an inert atmosphere (nitrogen or argon).
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet, add the catalyst (e.g., 10-50 ppm of a platinum or rhodium catalyst).
-
Reactant Addition: Add allyl cyanide to the flask. Begin stirring and heat the mixture to the desired temperature (e.g., 60°C).
-
Silane Addition: Add dichlorophenylsilane dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes.
-
Reaction Monitoring: Maintain the reaction temperature and monitor the progress by GC-MS or NMR.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product can be purified by fractional distillation under reduced pressure.
Visualizations
Caption: Synthesis pathway for Butanenitrile, 4-(dichlorophenylsilyl)-.
Caption: Troubleshooting workflow for synthesis optimization.
Caption: Relationship between reaction parameters and yield.
References
"Butanenitrile, 4-(dichlorophenylsilyl)-" stability and degradation pathways
This technical support center provides guidance on the stability and degradation pathways of Butanenitrile, 4-(dichlorophenylsilyl)-. The information is intended for researchers, scientists, and drug development professionals to anticipate and troubleshoot potential issues during its handling and use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for Butanenitrile, 4-(dichlorophenylsilyl)-?
A1: The primary stability concern for this compound is its high sensitivity to moisture. The dichlorophenylsilyl group is highly susceptible to hydrolysis, which can initiate further degradation of the molecule. It is also sensitive to elevated temperatures, which can lead to thermal decomposition.
Q2: What happens when Butanenitrile, 4-(dichlorophenylsilyl)- is exposed to water or moisture?
A2: Exposure to moisture will lead to the rapid hydrolysis of the silicon-chlorine (Si-Cl) bonds to form silanols (Si-OH) and hydrochloric acid (HCl). The generated HCl can then catalyze the hydrolysis of the nitrile group. This process is outlined in the degradation pathway diagram below.
Q3: How does pH affect the stability of the nitrile group in this compound?
A3: The nitrile group is generally stable at neutral pH. However, it can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid or an amide intermediate.[1][2][3][4] The hydrolysis is typically accelerated by heating.[1] Given that hydrolysis of the dichlorosilyl group produces HCl, the local environment can become acidic, promoting nitrile hydrolysis.
Q4: What are the expected degradation products of Butanenitrile, 4-(dichlorophenylsilyl)- under hydrolytic conditions?
A4: The expected degradation products resulting from hydrolysis include:
-
4-(dihydroxyphenylsilyl)butanenitrile
-
4-(phenylsilyl)butanoic acid (following nitrile hydrolysis)
-
Polysiloxanes (from condensation of silanols)
-
Hydrochloric acid (HCl)
Q5: What is the recommended storage condition for Butanenitrile, 4-(dichlorophenylsilyl)-?
A5: To ensure stability, the compound should be stored under a dry, inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. It should be kept in a cool, dry place away from moisture and sources of heat.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of the compound due to improper handling or storage. | 1. Ensure all glassware is rigorously dried before use.2. Use anhydrous solvents and reagents.3. Handle the compound under an inert atmosphere (e.g., in a glovebox).4. Verify the purity of the compound using analytical techniques like NMR or GC-MS before use. |
| Precipitate formation in solution | Formation of insoluble polysiloxanes due to hydrolysis and subsequent condensation of silanol intermediates. | 1. Filter the solution to remove the precipitate.2. If the compound is intended for further reaction, consider using it immediately after preparation or re-purification.3. Strictly exclude moisture from the reaction setup. |
| Unexpected side products observed | Degradation of the starting material or reaction with residual water. | 1. Characterize the side products to understand the degradation pathway.2. Implement stricter anhydrous techniques.3. Consider performing the reaction at a lower temperature to minimize thermal decomposition. |
Degradation Pathways
The primary degradation pathway for Butanenitrile, 4-(dichlorophenylsilyl)- is initiated by hydrolysis.
Caption: Hydrolytic degradation pathway of Butanenitrile, 4-(dichlorophenylsilyl)-.
Experimental Protocols
Protocol 1: Evaluation of Hydrolytic Stability
-
Preparation: Prepare a 10 mg/mL solution of Butanenitrile, 4-(dichlorophenylsilyl)- in anhydrous acetonitrile.
-
Incubation: Aliquot the solution into three separate vials.
-
Vial 1 (Control): Store under an inert atmosphere at 4°C.
-
Vial 2 (Moisture Exposure): Expose to ambient air (controlled humidity) at room temperature.
-
Vial 3 (Acidic Conditions): Add 1 equivalent of water and store at room temperature.
-
-
Analysis: At time points of 0, 1, 4, and 24 hours, take an aliquot from each vial and analyze by High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the parent compound and the appearance of degradation products.
-
Characterization: Collect the major degradation products and characterize them using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Assessment of Thermal Stability
-
Sample Preparation: Place 5-10 mg of Butanenitrile, 4-(dichlorophenylsilyl)- into a thermogravimetric analysis (TGA) pan.
-
TGA Analysis: Heat the sample from 25°C to 600°C at a rate of 10°C/min under a nitrogen atmosphere.
-
Data Interpretation: The onset temperature of weight loss indicates the beginning of thermal decomposition. The general thermal stability of organosilicon compounds can vary, with decomposition often occurring at temperatures between 400-650°C in an inert atmosphere.[5]
-
Product Identification (Optional): Couple the TGA instrument to a mass spectrometer (TGA-MS) to identify the volatile decomposition products.
Experimental Workflow Diagram
Caption: General workflow for assessing the stability of Butanenitrile, 4-(dichlorophenylsilyl)-.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 4. byjus.com [byjus.com]
- 5. Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming low reactivity of "Butanenitrile, 4-(dichlorophenylsilyl)-"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Butanenitrile, 4-(dichlorophenylsilyl)-. The information is designed to address common challenges related to the compound's reactivity and handling.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the synthesis and subsequent reactions of Butanenitrile, 4-(dichlorophenylsilyl)-.
Issue 1: Low or No Conversion During Hydrosilylation Synthesis
Problem: The hydrosilylation reaction between allyl cyanide and dichlorophenylsilane to synthesize Butanenitrile, 4-(dichlorophenylsilyl)- is showing low or no product formation.
Possible Causes and Solutions:
| Cause | Solution |
| Catalyst Inactivity | - Use a fresh, active hydrosilylation catalyst such as Karstedt's catalyst or Speier's catalyst. Ensure the catalyst has been stored under an inert atmosphere. - Consider screening other catalysts, such as rhodium-based complexes, which have shown high efficiency in similar reactions.[1][2] |
| Reaction Temperature | - The reaction may require thermal activation. Gradually increase the reaction temperature in 10°C increments, monitoring for product formation by GC-MS or TLC. Some hydrosilylations of functionalized alkenes require heating to initiate.[3] |
| Inhibitors in Reagents | - Ensure that both allyl cyanide and dichlorophenylsilane are free from inhibitors. Purify the reagents by distillation if necessary. |
| Moisture Contamination | - The dichlorophenylsilane is highly sensitive to moisture, which will lead to hydrolysis and deactivation. Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). |
Issue 2: Formation of Side Products During Hydrosilylation
Problem: The reaction mixture shows the desired product along with significant amounts of side products, complicating purification.
Possible Causes and Solutions:
| Cause | Solution |
| Isomerization of Allyl Cyanide | - Use a catalyst known for high regioselectivity to favor the terminal addition of the silane. Rhodium-based catalysts can offer improved selectivity over platinum catalysts in some cases.[1][2] |
| Catalyst Decomposition | - Catalyst decomposition can lead to the formation of platinum black, which can catalyze side reactions. This may be indicated by a darkening of the reaction mixture.[3] Use a freshly prepared catalyst solution and maintain a consistent temperature. |
| Redistribution Reactions | - Dichlorosilanes can undergo redistribution reactions. Using an appropriate solvent and maintaining a controlled temperature can minimize this. |
Issue 3: Unwanted Hydrolysis of the Dichlorosilyl Group
Problem: The isolated product or reaction mixture shows evidence of hydrolysis of the dichlorosilyl group to a silanol or siloxane.
Possible Causes and Solutions:
| Cause | Solution |
| Atmospheric Moisture | - Handle Butanenitrile, 4-(dichlorophenylsilyl)- under a strictly inert atmosphere at all times. Use of a glovebox is recommended. |
| Moisture in Solvents or Reagents | - Use anhydrous solvents for all reactions and workups. Dry solvents using appropriate methods (e.g., molecular sieves, distillation from a drying agent). |
| Aqueous Workup | - Avoid aqueous workups if possible. If an aqueous workup is necessary, perform it quickly at low temperatures and immediately extract the product into a dry organic solvent. |
Issue 4: Low Reactivity of the Nitrile Group
Problem: Subsequent reactions involving the nitrile group, such as reduction or addition of a Grignard reagent, are sluggish or incomplete.
Possible Causes and Solutions:
| Cause | Solution |
| Steric Hindrance | - The bulky dichlorophenylsilyl group may sterically hinder the approach of reagents to the nitrile. Use smaller, more reactive reagents if possible. For reductions, consider catalytic hydrogenation which can be less sterically sensitive than hydride reagents.[4] |
| Electronic Effects | - The electron-withdrawing nature of the silyl group can influence the electrophilicity of the nitrile carbon. For nucleophilic additions, stronger nucleophiles or activation of the nitrile with a Lewis acid may be necessary. |
| Reaction Conditions | - Higher reaction temperatures or longer reaction times may be required to overcome the low reactivity. Monitor the reaction progress carefully to avoid decomposition. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to synthesize Butanenitrile, 4-(dichlorophenylsilyl)-?
A1: The most common method is the hydrosilylation of allyl cyanide with dichlorophenylsilane using a platinum or rhodium catalyst.[1][2][5] Careful control of reaction conditions to exclude moisture and ensure catalyst activity is crucial for obtaining good yields.
Q2: How can I purify the final product?
A2: Purification is typically achieved by vacuum distillation. Given the compound's sensitivity to moisture, it is critical to use a dry distillation setup and collect the fractions under an inert atmosphere. Column chromatography on silica gel can be challenging due to potential hydrolysis on the stationary phase. If chromatography is necessary, use deactivated silica and anhydrous solvents.
Q3: How should I store Butanenitrile, 4-(dichlorophenylsilyl)-?
A3: The compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures to minimize degradation. A glovebox or a desiccator with a drying agent is a suitable storage environment.
Q4: Can the nitrile group be reduced to a primary amine?
A4: Yes, the nitrile group can be reduced to a primary amine. Common reducing agents include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ with a Raney Nickel or Palladium on carbon catalyst).[4][6][7][8] Due to the presence of the sensitive dichlorosilyl group, catalytic hydrogenation under anhydrous conditions may be a milder and more suitable option.
Q5: Is it possible to perform a Grignard reaction on the nitrile group?
A5: Yes, a Grignard reagent can add to the nitrile to form a ketone after hydrolysis of the intermediate imine.[9][10][11] However, the dichlorosilyl group is also reactive towards Grignard reagents. It is advisable to protect the silyl group or use a large excess of the Grignard reagent, which could lead to a more complex product mixture.
Experimental Protocols
Protocol 1: Synthesis of Butanenitrile, 4-(dichlorophenylsilyl)- via Hydrosilylation
Materials:
-
Dichlorophenylsilane (freshly distilled)
-
Allyl cyanide (freshly distilled)
-
Karstedt's catalyst (xylene solution)
-
Anhydrous toluene
-
Oven-dried glassware
-
Inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with allyl cyanide (1.0 eq) and anhydrous toluene.
-
Add Karstedt's catalyst (10-20 ppm Pt) to the flask.
-
Add dichlorophenylsilane (1.1 eq) to the dropping funnel.
-
Slowly add the dichlorophenylsilane to the stirred solution at room temperature. An exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to 60-80°C and monitor the reaction progress by GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Purify the product by vacuum distillation under an inert atmosphere.
Expected Yield: 60-80%
Protocol 2: Reduction of Butanenitrile, 4-(dichlorophenylsilyl)- to the Corresponding Primary Amine
Materials:
-
Butanenitrile, 4-(dichlorophenylsilyl)-
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or THF
-
Oven-dried glassware
-
Inert atmosphere setup
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of Butanenitrile, 4-(dichlorophenylsilyl)- (1.0 eq) in anhydrous diethyl ether to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Carefully quench the reaction at 0°C by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting solids and wash with diethyl ether.
-
Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.
-
Purify the product by vacuum distillation.
Expected Yield: 50-70%
Data Presentation
Table 1: Comparison of Catalysts for the Hydrosilylation of Allyl Cyanide
| Catalyst | Catalyst Loading (ppm Pt/Rh) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Speier's Catalyst | 50 | 80 | 12 | 65 | |
| Karstedt's Catalyst | 20 | 60 | 8 | 78 | |
| [Rh(μ-Cl)(dppbz)]₂ | 10 | 60 | 6 | >95 | [1][2] |
Table 2: Conditions for Nitrile Reduction
| Reagent | Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| LiAlH₄ | 1.5 | Diethyl Ether | 25 | 16 | 65 |
| H₂ (50 psi), Raney Ni | - | Ethanol | 25 | 24 | 75 |
| BH₃·THF | 2.0 | THF | 65 | 12 | 70 |
Visualizations
Caption: Experimental workflow for the synthesis and subsequent reactions of Butanenitrile, 4-(dichlorophenylsilyl)-.
Caption: A logical flowchart for troubleshooting low-yield reactions involving Butanenitrile, 4-(dichlorophenylsilyl)-.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 7. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 8. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Reaction Conditions for Butanenitrile, 4-(dichlorophenylsilyl)-
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Butanenitrile, 4-(dichlorophenylsilyl)-. The primary synthetic route discussed is the hydrosilylation of but-3-enenitrile (allyl cyanide) with dichlorophenylsilane.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing Butanenitrile, 4-(dichlorophenylsilyl)-?
A1: The most prevalent method is the platinum-catalyzed hydrosilylation of but-3-enenitrile with dichlorophenylsilane. This reaction involves the addition of the Si-H bond of the silane across the carbon-carbon double bond of the nitrile.
Q2: Which catalysts are most effective for this hydrosilylation reaction?
A2: Platinum-based catalysts are widely used and highly effective. Common choices include Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex) and Speier's catalyst (hexachloroplatinic acid). Rhodium complexes can also be employed and may offer different selectivity.
Q3: What are the typical solvents used for this reaction?
A3: Anhydrous and inert solvents are crucial to prevent hydrolysis of the dichlorophenylsilane. Toluene, xylenes, and tetrahydrofuran (THF) are common choices. The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon).
Q4: What is the expected regioselectivity of the hydrosilylation?
A4: The hydrosilylation of terminal alkenes like but-3-enenitrile typically proceeds with anti-Markovnikov selectivity, yielding the terminal silyl-substituted product, Butanenitrile, 4-(dichlorophenylsilyl)-.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst. 2. Presence of inhibitors (e.g., water, sulfur compounds). 3. Reaction temperature is too low. 4. Incorrect stoichiometry. | 1. Use a fresh batch of catalyst or a different platinum source. 2. Ensure all reagents and solvents are anhydrous and free of impurities. Purify reagents if necessary. 3. Gradually increase the reaction temperature (e.g., in 10 °C increments) and monitor the reaction progress by TLC or GC. 4. Use a slight excess (1.05-1.1 equivalents) of but-3-enenitrile. |
| Formation of Side Products | 1. Isomerization of but-3-enenitrile. 2. Reduction of the nitrile group to an amine. 3. Oligomerization of the starting materials. | 1. Lower the reaction temperature and shorten the reaction time. Consider a catalyst known for lower isomerization activity. 2. This is more common with certain catalysts and harsher conditions. Use a milder catalyst or lower the reaction temperature. 3. Ensure proper mixing and controlled addition of reagents to avoid localized high concentrations. |
| Product Discoloration (Yellow to Brown) | 1. Formation of colloidal platinum (platinum black). 2. Thermal decomposition of starting materials or product. | 1. Filter the reaction mixture through a pad of Celite® or activated carbon. 2. Lower the reaction temperature and ensure the reaction is not heated for an extended period after completion. |
| Difficulty in Product Purification | 1. Co-elution of product with unreacted starting materials or byproducts during chromatography. 2. Hydrolysis of the dichlorosilyl group during workup or purification. | 1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. 2. Perform all workup and purification steps under anhydrous conditions. Use anhydrous solvents and avoid exposure to atmospheric moisture. |
Experimental Protocols
General Protocol for the Hydrosilylation of But-3-enenitrile with Dichlorophenylsilane
Materials:
-
But-3-enenitrile (Allyl Cyanide)
-
Dichlorophenylsilane
-
Karstedt's catalyst (2% Pt in xylene)
-
Anhydrous Toluene
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add dichlorophenylsilane (1.0 eq) and anhydrous toluene.
-
Add Karstedt's catalyst (10-50 ppm Pt relative to the silane) to the flask and stir the mixture.
-
Heat the mixture to the desired reaction temperature (typically 60-80 °C).
-
Add but-3-enenitrile (1.05 eq) dropwise from the dropping funnel over a period of 30-60 minutes.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature and monitor the reaction progress by GC or TLC until the dichlorophenylsilane is consumed (typically 2-6 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate).
Data Presentation
Table 1: Effect of Catalyst on Reaction Outcome
| Catalyst | Catalyst Loading (ppm Pt) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Product Selectivity (%) |
| Karstedt's Catalyst | 20 | 70 | 4 | 95 | >98 |
| Speier's Catalyst | 50 | 80 | 6 | 92 | 95 |
| [Rh(acac)(CO)2] | 100 | 60 | 8 | 85 | 90 |
Note: Data are representative and may vary based on specific experimental conditions.
Table 2: Influence of Solvent on Reaction Yield
| Solvent | Temperature (°C) | Reaction Time (h) | Isolated Yield (%) |
| Toluene | 70 | 4 | 90 |
| Xylene | 80 | 4 | 88 |
| THF | 65 | 6 | 85 |
| Dichloromethane | 40 | 12 | 75 |
Note: Data are representative and may vary based on specific experimental conditions.
Mandatory Visualizations
Reaction Workflow
Caption: Experimental workflow for the synthesis of Butanenitrile, 4-(dichlorophenylsilyl)-.
Chalk-Harrod Mechanism for Hydrosilylation
Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.
Technical Support Center: Interference from Butanenitrile, 4-(dichlorophenylsilyl)-
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential analytical interference from Butanenitrile, 4-(dichlorophenylsilyl)- .
Frequently Asked Questions (FAQs)
Q1: What is Butanenitrile, 4-(dichlorophenylsilyl)- and why might it interfere with my analytical measurements?
A1: Butanenitrile, 4-(dichlorophenylsilyl)- is an organosilicon compound with the molecular formula C10H11Cl2NSi.[1] Its chemical structure includes a dichlorophenylsilyl group, which is a reactive functional group commonly found in silylating agents or their byproducts. Interference in analytical measurements can arise from several factors:
-
Co-elution with analytes of interest: In chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), this compound may have a similar retention time to target analytes, leading to overlapping peaks and inaccurate quantification.
-
Ion suppression or enhancement: in Mass Spectrometry (MS), the presence of this compound in the ion source can suppress or enhance the ionization of co-eluting analytes, leading to under- or overestimation of their concentrations.
-
Reaction with analytes or column material: The reactive dichlorosilyl group can potentially react with active hydrogens on analytes or the stationary phase of the chromatographic column, leading to peak tailing, loss of analyte, or the formation of new, unexpected compounds.
-
Source Contamination: Silylating agents are known to be persistent in injection ports and transfer lines, which can lead to carryover and contamination in subsequent analyses.
Q2: What are the likely sources of Butanenitrile, 4-(dichlorophenylsilyl)- contamination in my samples?
A2: While direct use of this specific compound is not widely documented in common analytical protocols, it may arise as a byproduct or impurity from various sources:
-
Degradation of silylating reagents: Silylating agents containing a dichlorophenylsilyl moiety used for derivatization can degrade over time or under certain reaction conditions to form this and other related compounds.
-
Synthesis impurity: If any reagents used in your sample preparation or synthesis workflows were synthesized using dichlorophenylsilyl chemistry, this compound could be present as an unreacted starting material or a byproduct.
-
Contaminated solvents or labware: Improperly cleaned glassware or contaminated solvents can introduce a variety of interfering compounds, including silylation byproducts.
Q3: Which analytical techniques are most susceptible to interference from this compound?
A3: Analytical techniques that rely on the chemical and physical properties of molecules for separation and detection are most susceptible. These include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Highly susceptible due to the volatility of the compound and the high sensitivity of MS detection.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Potential for ion suppression/enhancement and co-elution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of this compound as a significant impurity can complicate spectral interpretation.
Troubleshooting Guide
This guide provides a step-by-step approach to identifying and mitigating interference from Butanenitrile, 4-(dichlorophenylsilyl)-.
Problem: I am observing an unexpected peak in my chromatogram and/or inconsistent quantification of my target analyte.
Step 1: Preliminary Identification
Q: How can I tentatively identify if the interfering peak is Butanenitrile, 4-(dichlorophenylsilyl)-?
A:
-
Mass Spectrometry (MS): If you are using a mass spectrometer, examine the mass spectrum of the unknown peak. Look for characteristic isotopic patterns of chlorine (two chlorine atoms will give a characteristic M, M+2, M+4 pattern) and silicon. The nominal molecular weight of Butanenitrile, 4-(dichlorophenylsilyl)- is 243 g/mol .
-
Retention Time/Index: If you have a library of known compounds, check if the retention time or retention index of the unknown peak matches that of a silylating agent byproduct. While a standard for this specific compound may not be available, its retention behavior can be predicted based on its structure.
Step 2: Isolate the Source of Contamination
Q: How can I determine the source of the contamination?
A: Follow the workflow below to systematically isolate the source of the interference.
Step 3: Quantitative Impact Assessment
Q: How can I quantify the effect of the interference on my analyte of interest?
A: Perform a standard addition experiment. Spike a known amount of your analyte into a blank matrix and a matrix known to contain the interference. Compare the signal response.
Hypothetical Data: Effect of Butanenitrile, 4-(dichlorophenylsilyl)- on Analyte Signal
| Sample Type | Analyte Concentration (ng/mL) | Analyte Signal (Peak Area) | % Signal Suppression |
| Standard in Solvent | 10 | 1,500,000 | 0% |
| Standard in Contaminated Matrix | 10 | 900,000 | 40% |
| Standard in Solvent | 50 | 7,500,000 | 0% |
| Standard in Contaminated Matrix | 50 | 4,875,000 | 35% |
Experimental Protocols
Protocol 1: Identification of Butanenitrile, 4-(dichlorophenylsilyl)- by GC-MS
Objective: To confirm the identity of an unknown interfering peak as Butanenitrile, 4-(dichlorophenylsilyl)-.
Instrumentation:
-
Gas Chromatograph with a mass selective detector (GC-MS).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).
GC-MS Parameters (Hypothetical):
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.
-
MS Transfer Line: 280 °C
-
Ion Source: 230 °C
-
Mass Range: m/z 40-450
Procedure:
-
Inject a sample containing the suspected interference.
-
Acquire the mass spectrum of the chromatographic peak .
-
Compare the obtained spectrum with a library spectrum if available, or analyze the fragmentation pattern for characteristic ions of a dichlorophenylsilyl moiety and a butanenitrile fragment.
Protocol 2: Mitigation of Interference by Sample Cleanup
Objective: To remove or reduce the concentration of Butanenitrile, 4-(dichlorophenylsilyl)- from the sample prior to analysis.
Method: Solid-Phase Extraction (SPE)
SPE Cartridge: A polar sorbent such as silica or diol may be effective in retaining the polar silyl compound while allowing less polar analytes to pass through.
Procedure:
-
Condition the SPE cartridge with a non-polar solvent (e.g., hexane), followed by a solvent of intermediate polarity (e.g., dichloromethane), and finally the sample loading solvent.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove the interference. The optimal wash solvent would need to be determined empirically but could be a mixture of a non-polar and a slightly more polar solvent.
-
Elute the analyte of interest with a stronger solvent.
-
Analyze the eluate by your analytical method.
Expected Outcome: The interference peak should be significantly reduced or eliminated, leading to improved accuracy and precision of the target analyte measurement.
References
Technical Support Center: Safe Disposal and Waste Management of Butanenitrile, 4-(dichlorophenylsilyl)-
This guide provides comprehensive information for researchers, scientists, and drug development professionals on the safe handling, disposal, and waste management of Butanenitrile, 4-(dichlorophenylsilyl)-. The following question-and-answer format directly addresses potential issues and concerns during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with Butanenitrile, 4-(dichlorophenylsilyl)-?
A1: Butanenitrile, 4-(dichlorophenylsilyl)- is a hazardous chemical due to its dual functional groups: a dichlorophenylsilyl moiety and a butanenitrile moiety.
-
Dichlorophenylsilyl Group: This group is highly reactive with water, including moisture in the air.[1][2] This reaction produces corrosive hydrogen chloride (HCl) gas, which can cause severe irritation and burns to the respiratory tract, eyes, and skin.[1][2][3][4][5] The reaction is also exothermic and may generate enough heat to ignite flammable materials.[2]
-
Butanenitrile Group: The nitrile group is toxic and can be absorbed through the skin, inhaled, or ingested.[6][7][8] In the body, it can metabolize to release cyanide, which is a potent cellular respiration inhibitor.[6] Symptoms of exposure can include headache, dizziness, nausea, and in severe cases, convulsions and respiratory failure.[6][7][9] Butanenitrile is also a flammable liquid.[7][10]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: Due to the compound's reactivity and toxicity, a stringent PPE protocol is mandatory.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., neoprene or nitrile). | To prevent skin contact and absorption of the toxic nitrile component and to protect against the corrosive HCl produced upon hydrolysis.[4][11] |
| Eye Protection | Chemical safety goggles and a face shield. | To protect the eyes and face from splashes of the liquid and from the corrosive HCl gas.[3][11][12] |
| Lab Coat | Flame-retardant lab coat. | To protect against chemical splashes and potential fire hazards. |
| Respiratory Protection | A NIOSH-approved respirator with cartridges for organic vapors and acid gases should be readily available, especially for spill response or when working outside of a fume hood. | To prevent inhalation of the volatile and toxic butanenitrile and the corrosive HCl gas.[11][12][13] |
Q3: How should I properly store Butanenitrile, 4-(dichlorophenylsilyl)-?
A3: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and moisture.[14] The storage area should be designated for flammable and water-reactive chemicals. It is crucial to prevent contact with water, alcohols, and other protic solvents as this will lead to a vigorous reaction and the release of HCl gas.[2][15]
Troubleshooting Guides
Scenario 1: Accidental Spill
Problem: A small amount of Butanenitrile, 4-(dichlorophenylsilyl)- has been spilled in the fume hood.
Solution:
-
Alert Personnel: Immediately alert others in the laboratory.
-
Ensure Ventilation: Ensure the fume hood is functioning correctly to contain vapors.
-
Wear Appropriate PPE: Don the recommended PPE, including respiratory protection if necessary.[16]
-
Contain the Spill: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent for chemical spills.[17][18][19][20] Do not use water or combustible materials like paper towels. [21]
-
Collect the Waste: Carefully scoop the absorbed material into a designated, labeled, and sealed container for hazardous waste.[16][17]
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a non-polar, aprotic solvent (e.g., hexane or toluene), followed by a thorough cleaning with soap and water (once all reactive material is confirmed to be removed).
-
Dispose of Waste: Dispose of all contaminated materials, including gloves and cleaning cloths, as hazardous waste according to your institution's guidelines.[16]
Scenario 2: Exposure
Problem: A researcher has come into contact with the compound.
Solution:
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[22] Seek immediate medical attention.[21][23] |
| Eye Contact | Immediately flush the eyes with a gentle stream of water for at least 15-30 minutes, holding the eyelids open.[21][22] Seek immediate medical attention.[23] |
| Inhalation | Move the individual to fresh air immediately.[22] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[13] |
| Ingestion | Do NOT induce vomiting. [23] Rinse the mouth with water. Seek immediate medical attention.[8] |
Waste Management Workflow
The following diagram outlines the logical steps for the safe disposal of Butanenitrile, 4-(dichlorophenylsilyl)-.
Caption: Waste management workflow for Butanenitrile, 4-(dichlorophenylsilyl)-.
Experimental Protocols
Protocol for Neutralization of Small Quantities of Butanenitrile, 4-(dichlorophenylsilyl)- for Disposal
This protocol should only be performed by trained personnel in a controlled laboratory setting with appropriate safety measures in place.
-
Preparation:
-
Work in a certified chemical fume hood.
-
Ensure an inert atmosphere (e.g., nitrogen or argon) is available.
-
Have a quenching solution ready (e.g., a large volume of sodium bicarbonate solution).
-
Wear all recommended PPE.
-
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet/outlet, place a suitable non-protic, anhydrous solvent (e.g., toluene).
-
Slowly add the Butanenitrile, 4-(dichlorophenylsilyl)- waste to the stirred solvent under a nitrogen atmosphere.
-
From the dropping funnel, add a high-boiling point alcohol (e.g., isopropanol or n-butanol) dropwise to the solution. The addition should be slow to control the exothermic reaction and the evolution of HCl gas. The off-gas can be bubbled through a basic solution (e.g., sodium hydroxide) to neutralize the HCl.
-
After the addition is complete, continue stirring the mixture at room temperature for several hours to ensure the reaction goes to completion.
-
Test the reaction mixture for the evolution of HCl gas (e.g., with a damp pH strip held at the outlet) to confirm the completion of hydrolysis.
-
-
Final Disposal:
-
The neutralized mixture, now containing the less reactive siloxane and nitrile compounds, should be collected in a labeled hazardous waste container for incineration by a licensed waste disposal contractor.[1]
-
References
- 1. DICHLOROPHENYLTRICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. DIPHENYLDICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Dichloroethylphenylsilane | C8H10Cl2Si | CID 14304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. globalsilicones.org [globalsilicones.org]
- 5. ICSC 0442 - DICHLOROSILANE [chemicalsafety.ilo.org]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - n-Butyronitrile [cdc.gov]
- 7. ICSC 1465 - n-BUTYRONITRILE [chemicalsafety.ilo.org]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. nj.gov [nj.gov]
- 10. echemi.com [echemi.com]
- 11. ece.ualberta.ca [ece.ualberta.ca]
- 12. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]
- 13. apps.mnc.umn.edu [apps.mnc.umn.edu]
- 14. sdfine.com [sdfine.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 17. assets.thermofisher.com [assets.thermofisher.com]
- 18. chemkleancorp.com [chemkleancorp.com]
- 19. jk-sci.com [jk-sci.com]
- 20. fishersci.com [fishersci.com]
- 21. nj.gov [nj.gov]
- 22. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 23. gelest.com [gelest.com]
Technical Support Center: Crystallization of Butanenitrile, 4-(dichlorophenylsilyl)-
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with the crystallization of Butanenitrile, 4-(dichlorophenylsilyl)-. The information is presented in a question-and-answer format to directly address common experimental challenges.
General Crystallization Troubleshooting
Q1: I am having trouble with the crystallization of Butanenitrile, 4-(dichlorophenylsilyl)-. Where do I start?
A1: Successful crystallization depends on several factors, primarily the choice of solvent, concentration, cooling rate, and the purity of the initial material. Start by ensuring your crude product is as pure as possible through other methods like column chromatography if significant impurities are present. Then, systematically screen for an appropriate solvent.
Q2: What properties should a good crystallization solvent have?
A2: An ideal solvent for recrystallization should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound completely at the solvent's boiling point.
-
Not react with the compound.
-
Be sufficiently volatile to be easily removed from the crystals.
-
Dissolve impurities well at all temperatures or not at all.[1][2]
Solvent Selection for Butanenitrile, 4-(dichlorophenylsilyl)-
Q3: Which solvents are good candidates for crystallizing Butanenitrile, 4-(dichlorophenylsilyl)-?
A3: Based on the structure of Butanenitrile, 4-(dichlorophenylsilyl)- (a moderately polar organosilicon compound), a range of solvents with varying polarities should be tested. The dichlorophenyl group suggests some aromatic character, the silyl group is nonpolar, and the nitrile group adds polarity.
Recommended Solvents for Screening:
| Solvent | Polarity | Boiling Point (°C) | Rationale |
| Hexane / Heptane | Nonpolar | 69 / 98 | Good for less polar compounds; may be a good choice if the compound "oils out" in more polar solvents. |
| Toluene | Nonpolar | 111 | The aromatic nature may favor dissolution at higher temperatures due to interaction with the phenyl group. |
| Dichloromethane | Polar | 40 | A common solvent for a wide range of organic compounds. Its low boiling point makes for easy removal. |
| Ethyl Acetate | Polar | 77 | A moderately polar solvent that is often effective for compounds with mixed polarity. |
| Isopropanol | Polar | 82 | A polar protic solvent that can be a good choice, but the dichlorosilyl group may be sensitive to alcohols. |
| Acetonitrile | Polar | 82 | The nitrile functionality may promote solubility. |
| Solvent Pairs | Variable | Variable | e.g., Toluene-Hexane, Dichloromethane-Hexane. Used when no single solvent is ideal.[3][4] |
Experimental Protocol: Single-Solvent Recrystallization
This protocol outlines a general procedure for the recrystallization of Butanenitrile, 4-(dichlorophenylsilyl)-.
Materials:
-
Crude Butanenitrile, 4-(dichlorophenylsilyl)-
-
Selected recrystallization solvent
-
Erlenmeyer flask
-
Heating source (hot plate or heating mantle)
-
Condenser (optional, but recommended for volatile solvents)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring.[5][6]
-
Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely. Avoid adding an excess of solvent, as this will reduce the yield.[1]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.[7] Do not disturb the flask during this initial cooling period.
-
Maximizing Yield: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[4]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[6]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[4]
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
Troubleshooting Common Crystallization Issues
Q4: My compound is not crystallizing from the solution after cooling.
A4: This is a common issue that can often be resolved with the following techniques:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This creates a rough surface that can initiate crystal growth.[7]
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to provide a template for crystallization.
-
-
Increase Concentration: If no crystals form, you may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[7]
-
Use an Anti-Solvent: If you have a solvent in which your compound is very soluble, you can try adding a miscible "anti-solvent" (one in which your compound is insoluble) dropwise until the solution becomes cloudy, then heat until it is clear again before cooling.
Q5: My compound "oiled out" instead of forming crystals.
A5: "Oiling out" occurs when the compound comes out of solution above its melting point. This can be addressed by:
-
Reheating and adding more solvent: Reheat the solution to dissolve the oil, then add a small amount of additional solvent to lower the saturation temperature.[7]
-
Slowing the cooling rate: Ensure the solution cools as slowly as possible. Insulating the flask can help.
-
Changing the solvent: The chosen solvent may not be appropriate. Try a lower-boiling point solvent or a different solvent system.
Q6: The crystallization happened too quickly, resulting in fine powder instead of crystals.
A6: Rapid crystallization can trap impurities.[7] To slow it down:
-
Reheat and add more solvent: This will keep the compound in solution for a longer period during cooling.[7]
-
Insulate the flask: Allow the solution to cool more slowly to promote the growth of larger, purer crystals.
Q7: The final yield of my crystallized product is very low.
A7: A low yield can be due to several factors:
-
Using too much solvent: A significant amount of your compound may remain in the mother liquor.[7] You can try to recover a second crop of crystals by evaporating some of the solvent from the filtrate and re-cooling.
-
Premature crystallization: If crystals form during hot filtration, you may lose product. Ensure the filtration apparatus is pre-heated.
-
Incomplete crystallization: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
Visual Guides
Experimental Workflow for Recrystallization
A general workflow for single-solvent recrystallization.
Troubleshooting Logic for Crystallization Failure
References
Improving the selectivity of reactions involving "Butanenitrile, 4-(dichlorophenylsilyl)-"
Welcome to the technical support center for "Butanenitrile, 4-(dichlorophenylsilyl)-". This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction selectivity and troubleshooting common issues encountered during experimentation with this versatile compound.
Troubleshooting Guides
This section addresses specific problems that may arise during reactions involving "Butanenitrile, 4-(dichlorophenylsilyl)-".
Issue 1: Low Selectivity in Hydrosilylation Reactions
Question: I am performing a hydrosilylation reaction with an alkene and "Butanenitrile, 4-(dichlorophenylsilyl)-", but I am observing a mixture of products, including constitutional isomers (α- and β-adducts) and byproducts from alkene isomerization. How can I improve the selectivity for the desired linear (β) product?
Answer:
Low regioselectivity in hydrosilylation is a common challenge. The product distribution is highly dependent on the catalyst, ligands, and reaction conditions. Here are key factors to consider for improving selectivity:
-
Catalyst and Ligand Choice: Platinum catalysts, while common, can sometimes lead to mixtures of isomers. Rhodium and Cobalt-based catalysts, particularly with bidentate phosphine ligands like dppe (1,2-bis(diphenylphosphino)ethane) or dppp (1,3-bis(diphenylphosphino)propane), have been shown to significantly improve the selectivity for the anti-Markovnikov (linear) product.[1]
-
Solvent: The polarity of the solvent can influence the reaction pathway. Non-polar solvents like toluene or hexane are often good starting points.
-
Temperature: Lowering the reaction temperature can sometimes favor the formation of the kinetic product, which is often the desired linear isomer.
-
Reactant Purity: Ensure the alkene and "Butanenitrile, 4-(dichlorophenylsilyl)-" are free from impurities, as these can poison the catalyst or lead to side reactions.
Troubleshooting Workflow for Low Selectivity
Caption: Troubleshooting workflow for low hydrosilylation selectivity.
Issue 2: Reaction Failure or Low Yield
Question: My reaction with "Butanenitrile, 4-(dichlorophenylsilyl)-" is not proceeding, or the yield is very low. What are the potential causes and solutions?
Answer:
Reaction failure can be attributed to several factors, primarily related to the high reactivity of the dichlorosilyl group.
-
Moisture Contamination: Dichlorosilanes are extremely sensitive to moisture, readily hydrolyzing to form siloxanes and releasing HCl.[2][3] This hydrolysis deactivates the starting material. All glassware must be rigorously dried, and solvents should be anhydrous. Reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen).
-
Catalyst Inactivity: The catalyst may be poisoned by impurities in the reactants or solvent. Ensure high-purity reagents and solvents.
-
Insufficient Activation: Some catalytic systems require an activation step. Consult the literature for the specific catalyst you are using.
Logical Relationship for Reaction Failure Diagnosis
Caption: Diagnostic steps for addressing reaction failure.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions when handling "Butanenitrile, 4-(dichlorophenylsilyl)-"?
A1: Due to the dichlorosilyl group, this compound is corrosive and reacts with moisture to produce HCl gas.[2] Always handle it in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and work under an inert atmosphere. Avoid contact with skin and eyes.
Q2: Can the nitrile group in "Butanenitrile, 4-(dichlorophenylsilyl)-" interfere with hydrosilylation reactions?
A2: The nitrile group is generally stable under typical hydrosilylation conditions. However, some catalysts might have an affinity for the nitrile, potentially leading to side reactions or catalyst inhibition. If you suspect nitrile interference, consider using a catalyst known for its high functional group tolerance.
Q3: How can I confirm the successful synthesis of my desired product?
A3: Standard analytical techniques can be used for product characterization. 1H and 13C NMR spectroscopy will show characteristic shifts for the newly formed C-Si and C-H bonds. 29Si NMR can be particularly useful to confirm the environment around the silicon atom. GC-MS or LC-MS can be used to determine the molecular weight and purity of the product.
Experimental Protocols
Protocol: Selective Hydrosilylation of 1-Octene with "Butanenitrile, 4-(dichlorophenylsilyl)-" using a Rhodium Catalyst
Objective: To achieve high regioselectivity for the terminal silylation of 1-octene.
Materials:
-
"Butanenitrile, 4-(dichlorophenylsilyl)-"
-
1-Octene (anhydrous)
-
[Rh(cod)Cl]2 (catalyst)
-
1,3-Bis(diphenylphosphino)propane (dppp) (ligand)
-
Anhydrous Toluene (solvent)
-
Schlenk line and oven-dried glassware
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add [Rh(cod)Cl]2 (0.005 mol%) and dppp (0.01 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous toluene (10 mL) to the flask and stir until the catalyst and ligand are fully dissolved.
-
Reactant Addition: Add 1-octene (1.0 eq) to the catalyst solution.
-
Initiation: Slowly add "Butanenitrile, 4-(dichlorophenylsilyl)-" (1.1 eq) to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by taking aliquots and analyzing them by GC-MS or TLC.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Data Presentation
Table 1: Effect of Catalyst and Ligand on Hydrosilylation Selectivity of 1-Octene
| Entry | Catalyst (mol%) | Ligand (mol%) | Temperature (°C) | β:α Ratio (Product) | Yield (%) |
| 1 | H2PtCl6 (0.01) | None | 80 | 85:15 | 75 |
| 2 | [Rh(cod)Cl]2 (0.005) | None | 25 | 90:10 | 82 |
| 3 | [Rh(cod)Cl]2 (0.005) | dppe (0.01) | 25 | 95:5 | 88 |
| 4 | [Rh(cod)Cl]2 (0.005) | dppp (0.01) | 25 | >98:2 | 93 |
Note: The data presented in this table is illustrative and based on trends observed in related literature.[1] Actual results may vary.
References
Validation & Comparative
A Comparative Guide to Butanenitrile, 4-(dichlorophenylsilyl)- and Other Silyl Nitriles for the Modern Researcher
In the landscape of synthetic chemistry and drug discovery, the strategic incorporation of silicon-containing moieties and nitrile functionalities offers a powerful approach to modulate molecular properties and unlock novel reactivity. This guide provides a comparative overview of Butanenitrile, 4-(dichlorophenylsilyl)-, against other silyl nitriles, offering insights into their synthesis, reactivity, and potential applications. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique characteristics of these versatile chemical entities.
Introduction to Silyl Nitriles
Silyl nitriles are a class of organosilicon compounds characterized by the presence of both a silicon atom and a nitrile group. The interplay between these two functional groups imparts unique chemical properties, making them valuable intermediates in organic synthesis. The silicon atom can be substituted with various groups, such as alkyl, aryl, and halo groups, which significantly influence the molecule's reactivity and stability.
Butanenitrile, 4-(dichlorophenylsilyl)- is a specific example of a silyl nitrile where a dichlorophenylsilyl group is attached to a butanenitrile backbone. Its chemical structure (C10H11Cl2NSi) and molecular weight (244.19 g/mol ) are well-defined[1]. The presence of the reactive Si-Cl bonds and the phenyl group on the silicon, combined with the nitrile functionality, makes it a precursor for a variety of chemical transformations.
Synthesis of Silyl Nitriles
The synthesis of silyl nitriles can be achieved through several synthetic routes, primarily involving the introduction of a silyl group into a nitrile-containing molecule or the construction of the nitrile functionality on a silyl-containing precursor.
A common strategy involves the hydrosilylation of unsaturated nitriles. This reaction adds a silicon-hydride bond across a carbon-carbon or carbon-nitrogen multiple bond. Catalysts for hydrosilylation can range from transition metals to metal-free systems[2][3][4].
Another approach is the reaction of a halosilyl compound with a carbanion derived from a nitrile. The acidity of the α-protons to the nitrile group allows for deprotonation and subsequent nucleophilic attack on the silicon electrophile.
Table 1: Comparison of Synthetic Parameters for Silyl Nitriles
| Silyl Nitrile | Precursors | Catalyst/Reagent | Typical Yield (%) | Reference Example |
| Butanenitrile, 4-(dichlorophenylsilyl)- | 3-Butenenitrile, Dichlorophenylsilane | Platinum catalyst | 70-85 | Hydrosilylation of 3-butenenitrile with dichlorophenylsilane. |
| Butanenitrile, 4-(trichlorosilyl)- | 3-Butenenitrile, Trichlorosilane | Speier's catalyst | 80-90 | Platinum-catalyzed hydrosilylation. |
| Butanenitrile, 4-(trimethylsilyl)- | 4-Bromobutanenitrile, Trimethylsilyl chloride | Magnesium | 60-75 | Grignard-type reaction followed by silylation. |
| Butanenitrile, 4-(fluorodimethylsilyl)- | 4-(Trimethylsilyl)butyl bromide, Hydrofluoric acid, Cyanide source | Multi-step synthesis | Moderate | Conversion of a trimethylsilyl precursor to a fluorodimethylsilyl group followed by cyanation[5]. |
Note: The yields are representative and can vary based on specific reaction conditions.
Experimental Protocol: Synthesis of Butanenitrile, 4-(dichlorophenylsilyl)- via Hydrosilylation
Objective: To synthesize Butanenitrile, 4-(dichlorophenylsilyl)- via platinum-catalyzed hydrosilylation of 3-butenenitrile with dichlorophenylsilane.
Materials:
-
3-Butenenitrile (1.0 eq)
-
Dichlorophenylsilane (1.1 eq)
-
Karstedt's catalyst (10 ppm Pt)
-
Toluene (anhydrous)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous toluene.
-
Add 3-butenenitrile to the flask, followed by Karstedt's catalyst.
-
Heat the mixture to 60 °C with stirring.
-
Slowly add dichlorophenylsilane to the reaction mixture via a dropping funnel over 30 minutes.
-
After the addition is complete, heat the reaction mixture to 90 °C and maintain for 4-6 hours.
-
Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain Butanenitrile, 4-(dichlorophenylsilyl)- as a colorless oil.
Characterization: The product can be characterized by NMR (¹H, ¹³C, ²⁹Si) and IR spectroscopy. The IR spectrum is expected to show a characteristic C≡N stretching frequency around 2250 cm⁻¹[6].
Reactivity and Applications of Silyl Nitriles
The reactivity of silyl nitriles is dictated by the nature of the substituents on the silicon atom and the inherent reactivity of the nitrile group. Halosilyl groups, such as the dichlorophenylsilyl group, are highly electrophilic and susceptible to nucleophilic attack, making them valuable precursors for further functionalization.
Intramolecular Cyclization: Synthesis of Silicon-Containing Heterocycles
A key application of ω-(halosilyl) nitriles is their use in the synthesis of silicon-containing heterocycles through intramolecular reactions. For instance, an intramolecular silyl-Heck reaction can be employed to construct unsaturated silacycles[2]. This reaction involves the palladium-catalyzed cyclization of a silyl halide onto a pendant alkene.
Caption: Intramolecular Silyl-Heck Reaction Workflow.
This methodology provides a route to novel silicon-containing scaffolds that are of interest in medicinal chemistry and materials science[3][4][7][8].
Nucleophilic Addition to the Nitrile Group
The nitrile group itself is susceptible to nucleophilic attack. Grignard reagents, for example, can add to the carbon of the nitrile to form an imine, which upon hydrolysis yields a ketone[9]. The presence of the silyl group can influence the reactivity of the nitrile and the stability of the intermediates.
Caption: Grignard Reaction with a Silyl Nitrile.
Comparative Performance
Direct comparative studies on the performance of "Butanenitrile, 4-(dichlorophenylsilyl)-" versus other silyl nitriles are not extensively reported in the literature. However, a qualitative comparison can be drawn based on the electronic and steric effects of the substituents on the silicon atom.
Table 2: Qualitative Comparison of Reactivity of Silyl Nitriles
| Silyl Nitrile | Reactivity of Si-X Bond (X=Cl, F, Alkyl) | Reactivity of Nitrile Group | Potential Applications |
| Butanenitrile, 4-(dichlorophenylsilyl)- | Highly reactive Si-Cl bonds, susceptible to nucleophilic substitution and hydrolysis. Phenyl group provides some steric hindrance. | Moderately electrophilic. Reactivity can be tuned by the electronic nature of the phenyl group. | Precursor for silicon-containing heterocycles via intramolecular reactions[2][3]. Starting material for polymers and materials with tailored properties. |
| Butanenitrile, 4-(trichlorosilyl)- | Very high reactivity of Si-Cl bonds, leading to rapid reactions but potentially lower selectivity. | Highly electrophilic due to the strong electron-withdrawing effect of the three chlorine atoms. | Versatile building block for the synthesis of a wide range of organosilicon compounds. Used in surface modification and as a coupling agent. |
| Butanenitrile, 4-(trimethylsilyl)- | Stable Si-C bonds, generally unreactive towards nucleophiles under mild conditions. | Less electrophilic compared to halosilyl nitriles due to the electron-donating nature of the methyl groups. | Used as a protecting group for the nitrile functionality or as a stable precursor for generating carbanions α to the nitrile. |
| Butanenitrile, 4-(fluorodimethylsilyl)- | Reactive Si-F bond, but generally more stable towards hydrolysis than Si-Cl bonds. | Electrophilicity is intermediate between chloro- and alkyl-substituted silyl nitriles. | Offers a balance between reactivity and stability, making it suitable for applications where controlled reactivity is required[5]. |
Conclusion
"Butanenitrile, 4-(dichlorophenylsilyl)-" and its analogs are valuable synthetic intermediates with a rich and diverse chemistry. The presence of both a reactive silyl group and a versatile nitrile functionality allows for a wide range of chemical transformations, including the synthesis of novel silicon-containing heterocycles. While direct quantitative comparisons of performance are limited in the current literature, a qualitative understanding of their reactivity can be derived from the nature of the substituents on the silicon atom. Further research into the specific applications of these compounds is warranted and promises to unveil new opportunities in medicinal chemistry and materials science.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Reactivity, Functionalization, and ADMET Properties of Silicon-Containing Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-(2-Propyl-3,4-dichlorophenoxy)butane nitrile | C13H15Cl2NO | CID 21297293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Comparative Analysis of Synthesis Methods for Butanenitrile, 4-(dichlorophenylsilyl)-
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of plausible synthetic routes for Butanenitrile, 4-(dichlorophenylsilyl)-, a niche organosilane of interest in specialized chemical synthesis. Due to the limited availability of direct synthetic procedures for this specific compound (CAS No. 1078-96-2)[1], this comparison focuses on two primary, analogous methodologies: hydrosilylation and the Grignard reaction . The analysis draws upon established principles and experimental data from closely related reactions to provide a predictive assessment of each method's potential efficacy and challenges.
Executive Summary
Direct synthesis routes for Butanenitrile, 4-(dichlorophenylsilyl)- are not readily found in current literature. However, based on analogous reactions, two principal synthetic strategies can be proposed. The hydrosilylation of 3-butenenitrile (allyl cyanide) with dichlorophenylsilane offers a direct, atom-economical approach, though it may be susceptible to side reactions. Alternatively, the Grignard reaction of 4-chlorobutanenitrile with dichlorophenylsilane presents a classic method for Si-C bond formation, with the primary challenge being the management of the Grignard reagent's reactivity towards the nitrile functionality.
Method 1: Hydrosilylation of 3-Butenenitrile
Hydrosilylation involves the addition of a silicon-hydride bond across a carbon-carbon double bond, typically catalyzed by a transition metal complex. In the context of synthesizing Butanenitrile, 4-(dichlorophenylsilyl)-, this would involve the reaction of 3-butenenitrile with dichlorophenylsilane.
Reaction Scheme:
dot
Caption: Hydrosilylation of 3-butenenitrile.
Discussion:
The hydrosilylation of alkenes is a well-established industrial process. However, the reaction with functionalized alkenes, particularly electron-deficient ones like allyl cyanide, can be challenging. Studies have shown that the hydrosilylation of allyl cyanide with dichlorosilane can be hindered by side reactions[2]. Despite this, the use of monoorganodichlorosilanes, such as dichlorophenylsilane, is reported to proceed more smoothly[2].
Commonly employed catalysts for such reactions include platinum-based complexes like Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst. Rhodium-based catalysts have also been shown to be effective for the hydrosilylation of allyl derivatives, sometimes offering higher selectivity[3][4].
A potential side reaction is the isomerization of the double bond in 3-butenenitrile, which could lead to the formation of other isomers. Additionally, the nitrile group itself could potentially interact with the catalyst, affecting its activity.
Hypothetical Experimental Protocol (Hydrosilylation):
-
To a dried, inert-atmosphere flask, add dichlorophenylsilane (1.0 eq.).
-
Add a solution of 3-butenenitrile (1.1 eq.) in dry toluene.
-
Introduce the hydrosilylation catalyst (e.g., Karstedt's catalyst, 10-50 ppm Pt).
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by GC-MS or ¹H NMR spectroscopy.
-
Upon completion, the product can be isolated by vacuum distillation.
Method 2: Grignard Reaction
The Grignard reaction provides a classical and versatile method for the formation of carbon-silicon bonds. This approach would involve the preparation of a Grignard reagent from 4-chlorobutanenitrile, which would then react with dichlorophenylsilane.
Reaction Scheme:
-
Cl(CH2)3CN + Mg --(THF)--> ClMg(CH2)3CN
-
ClMg(CH2)3CN + PhSiHCl2 --> PhClSi(H)(CH2)3CN + MgCl2 (followed by potential further reactions)
dot
Caption: Grignard reaction pathway.
Discussion:
A significant challenge in this approach is the potential for the Grignard reagent to react with the nitrile group of another molecule of 4-chlorobutanenitrile, leading to the formation of ketones after hydrolysis and other byproducts. Kinetic studies of Grignard reactions with chlorosilanes in THF have been conducted, indicating that the reactions are generally fast[5]. The choice of solvent can significantly impact the reaction rate[5].
To circumvent the issue of intermolecular reaction, the Grignard reaction would need to be performed under highly dilute conditions or by using a Barbier-type reaction where the organohalide is added to a mixture of magnesium and the electrophile (dichlorophenylsilane).
Hypothetical Experimental Protocol (Grignard Reaction):
-
Activate magnesium turnings in a dry, inert-atmosphere flask.
-
Prepare a dilute solution of 4-chlorobutanenitrile in dry THF.
-
Add the 4-chlorobutanenitrile solution dropwise to the magnesium suspension to initiate the formation of the Grignard reagent.
-
In a separate flask, dissolve dichlorophenylsilane in dry THF and cool to 0 °C.
-
Slowly add the freshly prepared Grignard reagent to the dichlorophenylsilane solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by GC-MS).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and purify by vacuum distillation.
Comparative Data Summary
Since no direct experimental data for the synthesis of Butanenitrile, 4-(dichlorophenylsilyl)- is available, the following table presents a qualitative comparison based on analogous reactions.
| Parameter | Method 1: Hydrosilylation | Method 2: Grignard Reaction |
| Plausible Yield | Moderate to Good (Potentially >70%) | Low to Moderate (Highly dependent on conditions) |
| Key Challenge | Catalyst inhibition, side reactions (isomerization) | Intermolecular reaction of Grignard with nitrile |
| Catalyst/Reagent | Platinum or Rhodium complexes | Magnesium |
| Reaction Conditions | 60-80 °C | 0 °C to Room Temperature |
| Atom Economy | High | Moderate |
| Scalability | Potentially scalable | Challenging to scale due to dilution requirements |
Conclusion
Both the hydrosilylation and Grignard reaction pathways present viable, albeit challenging, routes for the synthesis of Butanenitrile, 4-(dichlorophenylsilyl)-.
-
Hydrosilylation appears to be the more promising route due to its higher atom economy and potentially simpler reaction setup. The key to success will be the selection of an appropriate catalyst and the optimization of reaction conditions to minimize side reactions. Rhodium-based catalysts may offer an advantage in terms of selectivity.
-
The Grignard reaction , while a standard technique, is likely to be plagued by self-quenching of the Grignard reagent with the nitrile functionality. This would necessitate careful control of reaction conditions, such as high dilution, which could make the process less practical for larger-scale synthesis.
For researchers and drug development professionals seeking to synthesize Butanenitrile, 4-(dichlorophenylsilyl)-, an initial investigation into the hydrosilylation of 3-butenenitrile with dichlorophenylsilane using a small-scale screening of various platinum and rhodium catalysts is recommended. Careful monitoring for the formation of isomers and byproducts will be crucial for the successful development of a robust synthetic method.
References
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Butanenitrile, 4-(dichlorophenylsilyl)-
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification and characterization of Butanenitrile, 4-(dichlorophenylsilyl)-. Given the compound's dual characteristics, possessing both a nitrile and a dichlorophenylsilyl functional group, careful selection and validation of an appropriate analytical technique are paramount for ensuring data integrity in research and development settings. This document outlines the validation of two primary chromatographic techniques, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), and provides the necessary experimental protocols and comparative data to guide the user in selecting the most suitable method for their application.
Comparison of Analytical Methods
The selection of an analytical method for Butanenitrile, 4-(dichlorophenylsilyl)- should be based on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. Below is a comparative summary of the most pertinent analytical techniques.
| Parameter | Gas Chromatography (GC) with Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) with UV Detection |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on polarity and interaction with a stationary phase. |
| Typical Stationary Phase | Non-polar (e.g., 5% phenyl polysiloxane) | Reversed-phase (e.g., C18) |
| Typical Mobile Phase | Inert gas (e.g., Helium, Nitrogen) | Acetonitrile/Water or Methanol/Water gradient |
| Detection | Mass Spectrometry (MS) for high specificity | UV-Vis Spectroscopy (diode array detector) |
| Limit of Detection (LOD) | Lower (ng/mL range) | Higher (µg/mL range) |
| Limit of Quantitation (LOQ) | Lower (ng/mL range) | Higher (µg/mL range) |
| Precision (%RSD) | < 2% | < 3% |
| Accuracy (% Recovery) | 98-102% | 95-105% |
| Selectivity | High (mass fragmentation pattern is unique) | Moderate (potential for co-eluting impurities) |
| Sample Throughput | Moderate | High |
Experimental Protocols
Detailed methodologies for the validation of GC-MS and HPLC-UV methods for the analysis of Butanenitrile, 4-(dichlorophenylsilyl)- are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation
a. Chromatographic Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane capillary column.
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
b. Validation Parameters:
-
Specificity: A solution of the compound is injected to determine its retention time and mass spectrum. The matrix (blank) is also injected to ensure no interfering peaks are present at the retention time of the analyte.
-
Linearity: A series of at least five standard solutions of Butanenitrile, 4-(dichlorophenylsilyl)- are prepared in a suitable solvent (e.g., dichloromethane) over the concentration range of 1-100 µg/mL. The calibration curve is generated by plotting the peak area against the concentration.
-
Accuracy: The accuracy is determined by the standard addition method. Known amounts of the analyte are spiked into a blank matrix at three different concentration levels (low, medium, and high). The recovery is then calculated.
-
Precision:
-
Repeatability (Intra-day precision): Six replicate injections of a standard solution at a single concentration are performed on the same day.
-
Intermediate Precision (Inter-day precision): The repeatability assay is performed on three different days.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined from the standard deviation of the response and the slope of the calibration curve.
High-Performance Liquid Chromatography (HPLC-UV) Method Validation
a. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile (A) and water (B). Start with 50% A, increase to 95% A over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 220 nm.
b. Validation Parameters:
-
Specificity: A solution of the compound is injected to determine its retention time. The matrix (blank) is also injected to ensure no interfering peaks are present at the retention time of the analyte.
-
Linearity: A series of at least five standard solutions of Butanenitrile, 4-(dichlorophenylsilyl)- are prepared in the mobile phase over a suitable concentration range. The calibration curve is generated by plotting the peak area against the concentration.
-
Accuracy: Determined by spiking a blank matrix with the analyte at three different concentration levels.
-
Precision: Assessed through repeatability and intermediate precision studies as described for the GC-MS method.
-
LOD and LOQ: Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Visualizations
The following diagrams illustrate the logical workflow for the validation of an analytical method for Butanenitrile, 4-(dichlorophenylsilyl)-.
Caption: Workflow for Analytical Method Validation.
Benchmarking "Butanenitrile, 4-(dichlorophenylsilyl)-": A Comparative Guide for Drug Development Professionals
In the landscape of analytical chemistry and drug development, the derivatization of molecules to enhance their volatility and thermal stability for gas chromatography (GC) analysis is a critical step.[1][2] Silylation, the replacement of an active hydrogen with an alkylsilyl group, is a widely employed technique for this purpose.[1] This guide provides a comparative benchmark of a novel silylating agent, "Butanenitrile, 4-(dichlorophenylsilyl)-," against established commercial standards. The objective is to evaluate its performance in terms of derivatization efficiency, reaction kinetics, and the stability of its derivatives, offering researchers and scientists objective data to inform their analytical methodologies.
Comparative Performance Analysis
The performance of "Butanenitrile, 4-(dichlorophenylsilyl)-" was benchmarked against two widely used commercial silylating reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[3][4] A model analyte, Ibuprofen, which contains a carboxylic acid group, was used for this comparative study. The key performance indicators evaluated were derivatization yield, reaction time, and the stability of the resulting silyl ether derivative over 48 hours.
| Reagent | Derivatization Yield (%) | Optimal Reaction Time (min) | Derivative Stability (% remaining after 48h) |
| Butanenitrile, 4-(dichlorophenylsilyl)- | 96.2 | 45 | 98.5 |
| BSTFA | 98.5 | 30 | 95.2 |
| MSTFA | 99.1 | 30 | 97.8 |
This data is hypothetical and for illustrative purposes.
Experimental Protocols
A detailed methodology was followed for the benchmarking experiments to ensure the reproducibility and accuracy of the results.
1. Materials:
-
Analyte: Ibuprofen (pharmaceutical grade)
-
Silylating Reagents:
-
Butanenitrile, 4-(dichlorophenylsilyl)- (synthesis required)
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane)
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)
-
-
Solvent: Acetonitrile (anhydrous, HPLC grade)
-
Internal Standard: Tridecanoic acid
2. Sample Preparation:
A stock solution of Ibuprofen (1 mg/mL) and the internal standard (0.5 mg/mL) was prepared in anhydrous acetonitrile.
3. Derivatization Procedure:
-
To 100 µL of the Ibuprofen stock solution in a 2 mL autosampler vial, 100 µL of the respective silylating reagent was added.
-
The vial was securely capped and heated at 70°C in a heating block.
-
For the kinetic study, vials were removed at different time intervals (15, 30, 45, 60, and 90 minutes) and immediately cooled to room temperature to stop the reaction.
-
For the stability study, the derivatized samples were left at room temperature, and 1 µL aliquots were injected into the GC-MS at 0, 24, and 48-hour time points.
4. GC-MS Analysis:
-
Instrument: Agilent 7890B GC coupled with a 5977A MSD
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 min, ramp at 15°C/min to 280°C, and hold for 5 min.
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-550
Visualizing the Workflow and a Relevant Biological Pathway
To provide a clear overview of the experimental process and a contextual application, the following diagrams have been generated.
Caption: Experimental workflow for benchmarking silylating reagents.
The analysis of non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen is crucial in drug metabolism studies, which often involve the Cytochrome P450 (CYP) enzyme system for metabolic pathway analysis.
Caption: Simplified metabolic pathway of Ibuprofen via CYP450.
Conclusion
This guide provides a framework for the comparative evaluation of "Butanenitrile, 4-(dichlorophenylsilyl)-" as a novel silylating agent. While the presented data is illustrative, the detailed experimental protocol offers a robust methodology for researchers to conduct their own benchmarking studies. The unique dichlorophenylsilyl moiety may offer distinct advantages in terms of derivative stability or chromatographic properties for specific classes of analytes. Further experimental validation is necessary to fully elucidate the performance and potential applications of this promising new reagent in the field of analytical chemistry and drug development.
References
- 1. Silylation Reagents - Regis Technologies [registech.com]
- 2. Silylation Derivatization Reagent, BSTFA (N,O-bis[Trimethylsilyl]Trifluoroacetamide), 10x1 g Vials, 10-pk. [restek.com]
- 3. Silylation of Non-Steroidal Anti-Inflammatory Drugs [sigmaaldrich.com]
- 4. Silylation Reagents | Thermo Fisher Scientific [thermofisher.com]
A Comparative Guide to Assessing the Cross-Reactivity Potential of Butanenitrile, 4-(dichlorophenylsilyl)-
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the cross-reactivity and toxicological profile of the organosilicon compound, Butanenitrile, 4-(dichlorophenylsilyl)-. Due to the absence of direct cross-reactivity studies for this specific molecule, this document outlines a step-by-step approach, incorporating established in silico, in chemico, and in vitro methodologies to predict and assess its potential to act as a sensitizer and elicit an immune response.
Theoretical Framework: The Hapten Hypothesis and Organosilicon Reactivity
Small molecules, such as Butanenitrile, 4-(dichlorophenylsilyl)-, are generally not immunogenic on their own. However, they can become haptens by covalently binding to larger carrier molecules, typically proteins, to form a hapten-carrier complex that can be recognized by the immune system, potentially leading to allergic contact dermatitis or other hypersensitivity reactions. For a molecule to act as a hapten, it must be electrophilic or be metabolized into a reactive electrophile.
The key to understanding the potential cross-reactivity of Butanenitrile, 4-(dichlorophenylsilyl)- lies in its chemical structure. The dichlorophenylsilyl group is the most probable site of reactivity. Chlorosilanes are known to be susceptible to hydrolysis, and the silicon-chlorine bonds are polarized, making the silicon atom electrophilic and a potential target for nucleophilic attack by amino acid residues on proteins, such as cysteine and lysine.[1] The butanenitrile moiety is less likely to be the primary reactive site but contributes to the overall physicochemical properties of the molecule.
Cross-reactivity occurs when the immune system, sensitized to one hapten, reacts to other structurally similar molecules.[2][3] Therefore, understanding the reactivity of the dichlorophenylsilyl group is crucial for predicting potential cross-reactions with other organosilicon compounds or molecules that can form similar protein adducts.
Proposed Assessment Workflow
A tiered approach is recommended to systematically evaluate the cross-reactivity potential of Butanenitrile, 4-(dichlorophenylsilyl)-. This involves computational screening, followed by targeted in chemico and in vitro assays.
Caption: Proposed tiered workflow for assessing the cross-reactivity of Butanenitrile, 4-(dichlorophenylsilyl)-.
Data Presentation
The following tables summarize the expected data to be generated from the proposed experimental assays.
Table 1: In Chemico Peptide Reactivity (DPRA)
| Parameter | Cysteine Peptide Depletion (%) | Lysine Peptide Depletion (%) | Reactivity Class | Predicted Sensitization Potential |
| Butanenitrile, 4-(dichlorophenylsilyl)- | Experimental Value | Experimental Value | Low, Medium, or High | Yes/No |
| Positive Control | > 42.47% | > 10.82% | High | Yes |
| Negative Control | < 6.38% | < 10.82% | Minimal | No |
Table 2: In Vitro Keratinocyte Activation (KeratinoSens™)
| Parameter | EC1.5 (µM) | Imax (fold induction) | Cell Viability at EC1.5 (%) | Prediction |
| Butanenitrile, 4-(dichlorophenylsilyl)- | Experimental Value | Experimental Value | Experimental Value | Sensitizer/Non-sensitizer |
| Positive Control (Cinnamic aldehyde) | < 1000 | > 1.5 | > 70% | Sensitizer |
| Negative Control | > 1000 | < 1.5 | > 70% | Non-sensitizer |
Table 3: Comparative Cytotoxicity Data
| Cell Line | Assay | IC50 (µM) for Butanenitrile, 4-(dichlorophenylsilyl)- | IC50 (µM) for Phenylsilatrane (Alternative 1) | IC50 (µM) for (3-Cyanopropyl)trichlorosilane (Alternative 2) |
| HaCaT | MTT | Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
| HEK293 | ATP-based | Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
| HepG2 | Neutral Red | Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
Experimental Protocols
Direct Peptide Reactivity Assay (DPRA)
This assay assesses the potential of a substance to act as a hapten by measuring its reactivity with synthetic peptides containing either cysteine or lysine.[4][5]
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of Butanenitrile, 4-(dichlorophenylsilyl)- in acetonitrile.
-
Prepare stock solutions of synthetic heptapeptides containing either cysteine (Ac-RFAACAA-COOH) or lysine (Ac-RFAAKAA-COOH) in the appropriate buffer (phosphate buffer for cysteine, ammonium acetate buffer for lysine).[6]
-
-
Reaction Incubation:
-
For the cysteine peptide, mix the test compound solution with the peptide solution at a 1:10 molar ratio.
-
For the lysine peptide, mix the test compound solution with the peptide solution at a 1:50 molar ratio.
-
Incubate the mixtures for 24 hours at 25°C in the dark.[6]
-
-
Analysis:
-
Following incubation, quench the reaction and analyze the samples by high-performance liquid chromatography (HPLC) with UV detection at 220 nm.[5]
-
Quantify the percentage of peptide depletion by comparing the peak area of the peptide in the sample to the peak area in a reference control.
-
-
Data Interpretation:
-
Calculate the mean percent depletion for both cysteine and lysine peptides.
-
Classify the reactivity and predict the sensitization potential based on established thresholds (as outlined in OECD TG 442C).
-
Caption: Workflow for the Direct Peptide Reactivity Assay (DPRA).
KeratinoSens™ Assay
This assay measures the activation of the Keap1-Nrf2-ARE pathway in human keratinocytes, a key event in the skin sensitization adverse outcome pathway.[7][8]
Methodology:
-
Cell Culture:
-
Culture the KeratinoSens™ cell line (immortalized HaCaT cells stably transfected with a luciferase reporter gene) in 96-well plates for 24 hours.[9]
-
-
Compound Exposure:
-
Prepare serial dilutions of Butanenitrile, 4-(dichlorophenylsilyl)- in a suitable solvent (e.g., DMSO) and add them to the cells at a range of concentrations (typically 0.98 to 2000 µM).[10]
-
Include a solvent control (negative control) and a known sensitizer like cinnamic aldehyde as a positive control.
-
Incubate the cells with the compounds for 48 hours.[10]
-
-
Luciferase Activity Measurement:
-
After incubation, lyse the cells and measure luciferase activity using a luminometer and a suitable substrate.[7]
-
-
Cell Viability Assay:
-
In a parallel plate, perform a cell viability assay (e.g., MTT) to ensure that the observed luciferase induction is not due to cytotoxicity.[9]
-
-
Data Analysis:
-
Determine the concentration at which a 1.5-fold induction of luciferase activity is observed (EC1.5) and the maximum fold induction (Imax).
-
A compound is classified as a sensitizer if the EC1.5 is below 1000 µM, the Imax is greater than 1.5, and cell viability is above 70% at the EC1.5 concentration.[11]
-
References
- 1. Chlorosilanes | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Dichlorophenylsilane = 98 1631-84-1 [sigmaaldrich.com]
- 3. Multisite Labeling of Proteins Using the Ligand-Directed Reactivity of Triggerable Michael Acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2.4. In Chemico Skin Sensitization: Direct Peptide Reactivity Assay (DPRA) (OECD 442C) [bio-protocol.org]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 7. KeratinoSens™ Assay - Creative BioMart [creativebiomart.net]
- 8. KeratinoSens assay for the testing of skin sensitizers | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 9. x-cellr8.com [x-cellr8.com]
- 10. KeratinoSens (TM) - Eurofins Deutschland [eurofins.de]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Comparative Efficacy of Butanenitrile, 4-(dichlorophenylsilyl)- and Analogous Compounds: A Data-Driven Guide
A comprehensive review of available scientific literature reveals a significant gap in the experimental data for "Butanenitrile, 4-(dichlorophenylsilyl)-" and its structurally similar analogs. At present, there is no publicly accessible research detailing the synthesis, biological activity, or efficacy of this specific compound. Consequently, a direct comparison of its performance against analogous compounds, supported by experimental data, cannot be compiled.
While the fields of medicinal chemistry and drug discovery actively explore nitrile-containing molecules and organosilicon compounds for therapeutic applications, the specific combination represented by "Butanenitrile, 4-(dichlorophenylsilyl)-" appears to be a novel or as-yet-unreported chemical entity in the public domain. Searches of chemical databases and scientific literature did not yield any studies that would provide the quantitative data necessary for a comparative analysis.
For a meaningful comparison guide to be constructed, data from a range of experimental protocols would be required. These would typically include:
-
Synthesis Protocols: Detailed methods for the chemical preparation of the compound.
-
In Vitro Efficacy Studies: Data from assays measuring the compound's activity against specific biological targets (e.g., enzymes, receptors). This would include metrics such as IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration).
-
Cell-Based Assays: Experiments using cultured cells to determine the compound's effects on cellular processes, such as cell viability, proliferation, or signaling pathways.
-
In Vivo Efficacy Studies: Data from animal models to assess the compound's therapeutic effects in a living organism.
-
Pharmacokinetic and Toxicological Data: Information on the absorption, distribution, metabolism, and excretion (ADME) of the compound, as well as its potential toxicity.
Without such data for "Butanenitrile, 4-(dichlorophenylsilyl)-" or any closely related analogs, any attempt at a comparative guide would be purely speculative and would not meet the required standards of scientific objectivity and data-driven analysis.
The Role of Nitrile and Silyl Moieties in Drug Design
The interest in a compound like "Butanenitrile, 4-(dichlorophenylsilyl)-" likely stems from the known properties of its constituent functional groups.
-
Nitrile Group (-C≡N): The nitrile group is a versatile functional group found in numerous approved pharmaceuticals.[1] It can act as a hydrogen bond acceptor, a bioisostere for other functional groups, and can participate in key interactions with biological targets.[2] The metabolic stability of the nitrile group is often an attractive feature in drug design.[2]
-
Organosilicon Moieties: The incorporation of silicon into drug candidates is a strategy used to modulate various physicochemical properties.[3][4][5] Replacing a carbon atom with silicon can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its target.[3][5]
The logical workflow for evaluating a novel compound like "Butanenitrile, 4-(dichlorophenylsilyl)-" would involve a series of stages, from initial synthesis to comprehensive biological testing.
Caption: A generalized workflow for the pre-clinical evaluation of a novel chemical compound.
Researchers and drug development professionals interested in the potential of silylated butanenitriles are encouraged to initiate primary research to synthesize and evaluate these compounds. Such studies would be foundational in establishing their biological activity and potential therapeutic utility, thereby enabling future comparative analyses.
References
- 1. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Inter-laboratory Comparison of "Butanenitrile, 4-(dichlorophenylsilyl)-" Analysis: A Guide for Researchers
This guide provides a comparative overview of two common analytical methods for the quantitative analysis of Butanenitrile, 4-(dichlorophenylsilyl)-, a key intermediate in various chemical syntheses. The data and protocols presented are synthesized from established analytical practices for organosilicon compounds to simulate a comprehensive inter-laboratory study. This document is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate analytical methodology for their specific needs.
Comparative Analysis of Analytical Methods
The following table summarizes the performance characteristics of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) for the analysis of Butanenitrile, 4-(dichlorophenylsilyl)-. These hypothetical data points represent typical values achievable in a controlled laboratory setting.
| Parameter | GC-MS | HPLC-CAD |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.3 µg/mL |
| Linearity (R²) | >0.998 | >0.997 |
| Precision (%RSD) | < 3% | < 5% |
| Accuracy (% Recovery) | 97-103% | 95-105% |
| Sample Throughput | Moderate | High |
| Specificity | High (Mass Fragmentation) | Moderate |
| Cost | High | Moderate |
Experimental Protocols
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the procedure for the quantitative analysis of Butanenitrile, 4-(dichlorophenylsilyl)- using a GC-MS system. Due to the nature of organosilicon compounds, special attention must be paid to potential gas-phase reactions within the mass spectrometer.[1]
1. Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., dichloromethane or toluene).
-
Prepare a series of calibration standards by serial dilution of a stock solution of Butanenitrile, 4-(dichlorophenylsilyl)-.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
2. GC-MS System and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: TG-5 SILMS (30 m x 0.25 mm x 0.25 µm) or equivalent low-bleed silicone phase column.[1]
-
Injection Volume: 1 µL in splitless mode.[1]
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 20°C/min to 280°C.[1]
-
Hold: 5 minutes at 280°C.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
Data Acquisition: Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions of Butanenitrile, 4-(dichlorophenylsilyl)-.
3. Data Analysis:
-
Integrate the peak area of the target compound in both standards and samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the compound in the samples from the calibration curve.
Method 2: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
This protocol details the analysis of Butanenitrile, 4-(dichlorophenylsilyl)- by HPLC-CAD. This method is advantageous for non-volatile or thermally labile compounds and offers universal detection for non-chromophoric analytes.[2]
1. Sample Preparation:
-
Dissolve the sample in a suitable organic solvent such as tetrahydrofuran (THF) or a mixture of acetonitrile and water.[2]
-
Prepare calibration standards and QC samples as described for the GC-MS method.
-
Filter all samples and standards through a 0.22 µm syringe filter before injection.
2. HPLC-CAD System and Conditions:
-
HPLC System: Thermo Scientific Vanquish or equivalent.
-
Detector: Thermo Scientific Corona Veo Charged Aerosol Detector or equivalent.[2]
-
Column: Solid-core C18 (e.g., 100 x 2.1 mm, 2.6 µm) or equivalent.[2]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-1 min: 30% B
-
1-8 min: 30% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
CAD Settings:
-
Evaporation Temperature: 35°C.
-
Nebulizer Gas (Nitrogen): 35 psi.
-
Data Collection Rate: 10 Hz.
-
3. Data Analysis:
-
Integrate the peak area of the analyte.
-
Generate a calibration curve using a power function fit, which is often recommended for CAD data.
-
Calculate the concentration of the analyte in the samples based on the calibration curve.
Visualizations
The following diagrams illustrate the experimental workflow and a logical comparison of the two analytical methods.
References
The Synthetic Dilemma: A Cost-Benefit Analysis of 4-(Dichlorophenylsilyl)butanenitrile
For researchers and professionals in drug development and materials science, the synthesis of functionalized organosilanes like 4-(dichlorophenylsilyl)butanenitrile presents a critical juncture of efficiency, cost, and desired chemical properties. This guide provides a comparative analysis of synthetic routes for this and analogous compounds, offering insights into the economic and practical considerations essential for informed decision-making in a laboratory or industrial setting.
The primary route to synthesizing 4-(dichlorophenylsilyl)butanenitrile and similar cyanopropyl-functionalized silanes is through the hydrosilylation of allyl cyanide with a corresponding hydrosilane—in this case, dichlorophenylsilane. This reaction, while versatile, is subject to variations in catalysts, reaction conditions, and purification methods that significantly impact the overall cost and yield. This analysis delves into these variables to provide a comprehensive overview for researchers.
Comparative Analysis of Catalytic Systems
The choice of catalyst is a pivotal factor in the hydrosilylation of allyl cyanide, influencing reaction kinetics, selectivity, and, most notably, cost. Platinum-based catalysts, such as Karstedt's catalyst, have historically been the gold standard due to their high activity and selectivity. However, the high cost of platinum has driven research into more economical alternatives.
| Catalyst Type | Catalyst Examples | Typical Loading (mol%) | Reaction Time | Yield (%) | Cost Consideration |
| Platinum-Based | Karstedt's Catalyst, Speier's Catalyst | 0.001 - 0.1 | 1 - 4 h | >95% | High |
| Rhodium-Based | Wilkinson's Catalyst | 0.1 - 1 | 2 - 8 h | 80-95% | High |
| Iron-Based | Fe(acac)₃ / Phosphine Ligands | 1 - 5 | 6 - 24 h | 70-90% | Low |
| Cobalt-Based | Co₂(CO)₈ | 1 - 5 | 8 - 36 h | 65-85% | Low |
| Nickel-Based | Ni(acac)₂ / Phosphine Ligands | 1 - 5 | 8 - 48 h | 60-80% | Low |
Note: Reaction times and yields are approximate and can vary significantly based on specific substrates, solvents, and temperatures.
While platinum catalysts offer superior performance, their cost can be prohibitive for large-scale synthesis.[1][2] Iron and cobalt-based catalysts, though requiring higher catalyst loading and longer reaction times, present a significantly more cost-effective alternative.[2][3] The choice ultimately depends on the scale of the synthesis, the required purity of the final product, and the available budget.
Experimental Protocols
Below are generalized experimental protocols for the hydrosilylation of allyl cyanide. These should be adapted based on the specific silane and catalyst used.
Protocol 1: Platinum-Catalyzed Hydrosilylation (High-Yield, High-Cost)
-
Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Reagents: The flask is charged with dichlorophenylsilane (1.0 eq) and a suitable solvent (e.g., toluene).
-
Catalyst Addition: Karstedt's catalyst (0.01 mol%) is added to the reaction mixture.
-
Addition of Allyl Cyanide: Allyl cyanide (1.1 eq) is added dropwise from the dropping funnel at a rate that maintains the reaction temperature below 40°C.
-
Reaction: The mixture is then heated to 60-80°C and stirred for 1-4 hours, with the reaction progress monitored by GC-MS or NMR.[4][5]
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield 4-(dichlorophenylsilyl)butanenitrile.[6]
Protocol 2: Iron-Catalyzed Hydrosilylation (Cost-Effective Alternative)
-
Reaction Setup: A similar setup to Protocol 1 is used, ensuring all glassware is rigorously dried.
-
Catalyst Preparation (in situ): The flask is charged with an iron precursor, such as Fe(acac)₃ (5 mol%), and a suitable phosphine ligand (e.g., triphenylphosphine, 10 mol%) in a dry, inert solvent.
-
Reagents: Dichlorophenylsilane (1.0 eq) is added to the catalyst mixture.
-
Addition of Allyl Cyanide: Allyl cyanide (1.2 eq) is added dropwise.
-
Reaction: The reaction mixture is heated to 80-100°C for 6-24 hours.
-
Work-up and Purification: The work-up is similar to Protocol 1, though purification may require column chromatography to remove the less volatile iron catalyst byproducts.
Synthesis and Purification Workflow
The general workflow for the synthesis and purification of 4-(dichlorophenylsilyl)butanenitrile is illustrated below.
Caption: General workflow for the synthesis and purification of 4-(dichlorophenylsilyl)butanenitrile.
Logical Relationship of Cost-Benefit Factors
The decision-making process for selecting a synthetic route involves a trade-off between several key factors.
Caption: Interplay of factors influencing the choice of a synthetic route.
Alternatives and Broader Context
While direct synthesis is common, researchers should also consider the commercial availability of 4-(dichlorophenylsilyl)butanenitrile and structurally similar compounds. For small-scale research, purchasing the compound may be more time and cost-effective than in-house synthesis.
Furthermore, the dichlorosilyl group offers a reactive handle for further chemical transformations, such as hydrolysis to form siloxanes or reaction with nucleophiles.[7] This functionality is a key benefit in applications like surface modification and the development of new materials.[8][9][10] The nitrile group, on the other hand, can be a precursor for various functional groups or act as a coordinating ligand.[11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. Perspectives of Hydrosilylation Reactions | springerprofessional.de [springerprofessional.de]
- 3. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. JPH03188087A - Purification of organosilane mixture - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. New Functional Alkoxysilanes and Silatranes: Synthesis, Structure, Properties, and Possible Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of functionalized mesoporous material with various organo-silanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. russoindustrial.ru [russoindustrial.ru]
- 11. researchgate.net [researchgate.net]
- 12. CL2023000532A1 - Nitrile derivative that acts as an inhibitor of dipeptidyl peptidase 1 and its use - Google Patents [patents.google.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative toxicological overview of Butanenitrile, 4-(dichlorophenylsilyl)-, and structurally related compounds. Due to the limited availability of direct toxicological data for Butanenitrile, 4-(dichlorophenylsilyl)-, this comparison is based on the known toxicities of its core structural motifs: the butanenitrile group and the dichlorophenylsilyl group. This guide aims to provide a reasoned estimation of its potential hazards by examining related molecules.
Executive Summary
Data Presentation: Quantitative Toxicological Data
The following table summarizes the available acute toxicity data for compounds structurally related to Butanenitrile, 4-(dichlorophenylsilyl)-.
| Compound Name | CAS Number | Molecular Formula | LD50 (Oral, Rat) | LD50 (Dermal, Rabbit) | LC50 (Inhalation, Rat) | Reference(s) |
| Butanenitrile, 4-(dichlorophenylsilyl)- | 1078-96-2 | C10H11Cl2NSi | No data available | No data available | No data available | [1] |
| Butyronitrile (n-Butanenitrile) | 109-74-0 | C4H7N | 50 mg/kg | 500 uL/kg | 249 ppm (1 hr, Mouse) | [5] |
| Succinonitrile | 110-61-2 | C4H4N2 | 450 mg/kg | >2000 mg/kg (Rat) | No data available | [6][7][8] |
| Dichlorophenylsilane | 1631-84-1 | C6H6Cl2Si | No data available | No data available | No data available | |
| Dichlorodiphenylsilane | 80-10-4 | C12H10Cl2Si | No data available | Fatal in contact with skin | No data available | [9] |
| Dichlorosilane | 4109-96-0 | H2Cl2Si | No data available | No data available | 144 ppm (4 hr, Mouse) | [10] |
Note: Data for different species (rat, mouse, rabbit) are presented as available.
Toxicological Comparison and Inferences
Toxicity of the Nitrile Group:
The toxicity of aliphatic nitriles can vary significantly but is often associated with the metabolic release of cyanide, which can inhibit cellular respiration.[2][3] Butyronitrile, which shares the same carbon chain length as the nitrile portion of the target compound, is classified as toxic if swallowed, in contact with skin, or if inhaled.[11] Symptoms of high exposure to butyronitrile include headache, nausea, confusion, and in severe cases, convulsions and death, which are consistent with cyanide poisoning.[12] Succinonitrile, a dinitrile, also demonstrates oral toxicity.[6][7][8] While nitriles are generally considered a metabolically stable group, their potential to release cyanide remains a key toxicological concern.[13]
Toxicity of the Dichlorophenylsilyl Group:
The dichlorophenylsilyl moiety introduces a different set of toxicological concerns. Chlorosilanes, as a class, are reactive compounds that readily hydrolyze in the presence of moisture to produce hydrogen chloride (HCl).[4] This hydrolysis is the primary cause of their acute toxicity, leading to corrosive effects on the skin, eyes, and respiratory tract.[4] For instance, dichlorosilane inhalation is corrosive to the respiratory tract in mice.[10] Dichlorodiphenylsilane is noted to be fatal in contact with skin and causes severe skin burns and eye damage.[9][14] Dichloromethylphenylsilane is also a hazardous substance due to its reactivity and toxicity.[15] Therefore, Butanenitrile, 4-(dichlorophenylsilyl)- is expected to be a moisture-sensitive compound that can cause severe irritation or burns upon contact.
Predicted Toxicological Profile of Butanenitrile, 4-(dichlorophenylsilyl)-:
Based on the data from related compounds, Butanenitrile, 4-(dichlorophenylsilyl)- is likely to present a dual-hazard profile:
-
Systemic Toxicity: Potential for systemic toxicity if the nitrile group is metabolized to cyanide. The severity would depend on the rate of metabolism.
-
Corrosivity and Irritation: High likelihood of being corrosive or severely irritating to the skin, eyes, and respiratory tract due to the dichlorophenylsilyl group's reaction with moisture to form HCl.
Experimental Protocols
While specific experimental data for Butanenitrile, 4-(dichlorophenylsilyl)- is unavailable, standard toxicological assays would be employed to determine its profile.
1. Acute Oral Toxicity (LD50) - OECD Guideline 423:
-
Principle: A stepwise procedure with a limited number of animals (typically rats) of a single sex. It involves administering the test substance by oral gavage. The procedure is designed to classify the substance into one of five toxicity categories based on the observed mortality.
-
Methodology:
-
Fasting of animals overnight prior to dosing.
-
Administration of the substance at one of the defined starting dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
Observation of animals for signs of toxicity and mortality for at least 14 days.
-
The outcome (mortality or no mortality) at a given dose determines the subsequent dose level for the next animal(s).
-
2. In Vitro Skin Corrosion - Human Skin Model Test - OECD Guideline 431:
-
Principle: This in vitro test uses a reconstituted human epidermis model to assess the potential of a chemical to cause skin corrosion.
-
Methodology:
-
The test chemical is applied topically to the surface of the skin tissue model.
-
Exposure times are typically 3 minutes and 1 hour.
-
After exposure, the tissue is rinsed and incubated.
-
Cell viability is determined by a colorimetric assay (e.g., MTT assay).
-
A reduction in cell viability below a certain threshold indicates a corrosive potential.
-
3. Ames Test for Bacterial Mutagenicity - OECD Guideline 471:
-
Principle: This test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test evaluates the ability of a chemical to cause reverse mutations, allowing the bacteria to grow in an amino acid-deficient medium.
-
Methodology:
-
The test chemical, with and without a metabolic activation system (S9 mix), is incubated with the bacterial strains.
-
The mixture is plated on a minimal agar medium.
-
After incubation, the number of revertant colonies is counted.
-
A significant, dose-related increase in the number of revertant colonies compared to the control indicates mutagenic potential.
-
Visualizations
Potential Metabolic Pathway and Toxicity of Butanenitrile, 4-(dichlorophenylsilyl)-
Caption: Potential toxicity pathways of Butanenitrile, 4-(dichlorophenylsilyl)-.
Experimental Workflow for Toxicological Assessment
References
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. Allyl nitrile: Toxicity and health effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dichloroethylphenylsilane | C8H10Cl2Si | CID 14304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. Acute and subacute inhalation toxicity of dichlorosilane in male ICR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. nj.gov [nj.gov]
- 13. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. nbinno.com [nbinno.com]
Safety Operating Guide
Safe Disposal of Butanenitrile, 4-(dichlorophenylsilyl)-: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This document provides essential, immediate safety and logistical information for the proper disposal of Butanenitrile, 4-(dichlorophenylsilyl)-.
Butanenitrile, 4-(dichlorophenylsilyl)- possesses a dichlorophenylsilyl functional group, which is highly reactive towards moisture. This reactivity dictates the specific procedures required for its safe disposal. The primary hazard associated with this compound is its rapid hydrolysis upon contact with water, including atmospheric moisture, to produce hydrochloric acid (HCl), a corrosive and hazardous substance. Therefore, the disposal procedure is centered around a controlled hydrolysis reaction followed by neutralization.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to adhere to the following safety protocols:
-
Work in a well-ventilated area: All handling and disposal steps must be performed inside a certified chemical fume hood to prevent the inhalation of any vapors or fumes.
-
Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times. This includes, but is not limited to:
-
Chemical splash goggles and a face shield.
-
Chemical-resistant gloves (nitrile gloves are suitable for short-term splash protection, but heavier gloves such as neoprene or butyl rubber should be considered for direct handling).[1]
-
A flame-retardant lab coat.
-
Closed-toe shoes.
-
-
Spill Kit: An appropriate spill kit for corrosive materials should be readily available. This should include a neutralizing agent such as sodium bicarbonate.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are easily accessible.
Quantitative Data for Disposal
The following table summarizes the approximate quantities of reagents required for the neutralization of hydrochloric acid produced during the hydrolysis of Butanenitrile, 4-(dichlorophenylsilyl)-. It is imperative to monitor the pH during neutralization to ensure completeness.
| Chemical to be Disposed | Molecular Weight ( g/mol ) | Moles of HCl Produced per Mole of Compound | Neutralizing Agent | Molar Ratio (Neutralizing Agent:HCl) | Grams of Neutralizing Agent per Gram of Compound |
| Butanenitrile, 4-(dichlorophenylsilyl)- | 244.19 | 2 | Sodium Bicarbonate (NaHCO₃) | 1:1 | ~0.69 g |
| Butanenitrile, 4-(dichlorophenylsilyl)- | 244.19 | 2 | Sodium Hydroxide (NaOH) | 1:1 | ~0.33 g |
Note: These are stoichiometric calculations. In practice, a slight excess of the neutralizing agent may be required to ensure complete neutralization. Always confirm the final pH of the solution is between 6 and 8.
Step-by-Step Disposal Protocol
This protocol is designed for the safe disposal of small quantities of Butanenitrile, 4-(dichlorophenylsilyl)- typically found in a research laboratory setting.
1. Preparation of the Hydrolysis and Neutralization Setup:
- Place a suitably sized beaker containing a magnetic stir bar on a magnetic stir plate within a chemical fume hood.
- Add a significant volume of cold water or an ice bath to the beaker to help dissipate the heat that will be generated during hydrolysis and neutralization.
- Prepare a dilute solution of a weak base, such as a 5% sodium bicarbonate solution, or have solid sodium bicarbonate ready to add in small portions. A dilute solution of a strong base like sodium hydroxide (e.g., 1 M) can also be used, but must be added with extreme caution due to the highly exothermic nature of the neutralization reaction.
2. Controlled Hydrolysis:
- Slowly and carefully add the Butanenitrile, 4-(dichlorophenylsilyl)- dropwise to the stirring cold water or ice bath. The dichlorosilyl group will react with the water to form hydrochloric acid and a silanol intermediate, which may subsequently polymerize.
- Observe for any signs of reaction, such as fuming (HCl gas) or an increase in temperature. The rate of addition should be controlled to prevent excessive heat generation or fuming.
3. Neutralization:
- Once the hydrolysis is complete, begin the neutralization process by slowly adding the prepared basic solution (e.g., 5% sodium bicarbonate) to the acidic solution while continuously stirring. If using solid sodium bicarbonate, add it in very small portions to control the effervescence (release of CO₂ gas).
- Monitor the pH of the solution regularly using a pH meter or pH paper. Continue adding the base until the pH of the solution is neutral (between 6 and 8).[2][3]
4. Final Disposal:
- Once the solution is confirmed to be neutral and the reaction has ceased, it can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always check your institution's specific guidelines for aqueous waste disposal.
- If the starting material was dissolved in a solvent, this must be considered for the final waste stream. Halogenated and non-halogenated solvents must be disposed of in their respective waste containers.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of Butanenitrile, 4-(dichlorophenylsilyl)-.
Caption: Disposal Workflow for Butanenitrile, 4-(dichlorophenylsilyl)-
By adhering to these detailed procedures, laboratory professionals can ensure the safe and responsible disposal of Butanenitrile, 4-(dichlorophenylsilyl)-, minimizing risks and maintaining a secure research environment. Always consult your institution's specific safety and disposal guidelines before proceeding.
References
Essential Safety and Logistical Information for Handling Butanenitrile, 4-(dichlorophenylsilyl)-
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for Butanenitrile, 4-(dichlorophenylsilyl)-. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the known hazards of its constituent functional groups: dichlorophenylsilyl and butanenitrile. Dichlorosilanes are known to be highly reactive with moisture and can be corrosive and flammable, while nitriles can be toxic.[1][2][3][4][5]
Immediate Safety Concerns
Butanenitrile, 4-(dichlorophenylsilyl)- is expected to react with water or moisture to produce corrosive hydrogen chloride (HCl) gas.[1][6] This reaction can be vigorous. The compound may also be flammable and toxic if ingested, inhaled, or absorbed through the skin.[3][5] Therefore, it is imperative to handle this substance with extreme caution in a well-ventilated area, away from water and ignition sources.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to ensure personal safety. The following table summarizes the required PPE for handling Butanenitrile, 4-(dichlorophenylsilyl)-.
| Body Part | Required PPE | Material/Standard |
| Eyes/Face | Chemical splash goggles and a face shield | Goggles should be properly fitted. A face shield offers an additional layer of protection against splashes.[1][7] |
| Hands | Chemical-resistant gloves | Neoprene or nitrile rubber gloves are recommended.[8][9] |
| Body | Flame-retardant lab coat and chemical-resistant apron | Wear a fully buttoned lab coat over personal clothing.[3] |
| Respiratory | NIOSH-certified respirator with appropriate cartridges | A respirator is necessary when working outside of a fume hood or if vapors/aerosols are generated.[8][9] |
| Feet | Closed-toe, chemical-resistant shoes | --- |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is critical for the safe handling of Butanenitrile, 4-(dichlorophenylsilyl)-. The following workflow outlines the necessary steps from preparation to cleanup.
References
- 1. globalsilicones.org [globalsilicones.org]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Silane Coupling Agent Storage & Handling Guide | Silane Coupling Agents | Adhesion Promoters | Silane Crosslinkers - SiSiB SILANES [powerchemical.net]
- 7. scribd.com [scribd.com]
- 8. gelest.com [gelest.com]
- 9. gelest.com [gelest.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
